Product packaging for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 1255099-47-8)

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B087387
CAS No.: 1255099-47-8
M. Wt: 146.19 g/mol
InChI Key: KXVBRNVWAHUQSP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine is a high-value 7-azaindole derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This bicyclic aromatic system is a known bioisostere of purines and pyrrolopyrimidines, making it a key intermediate for the synthesis of potential therapeutic agents . The 1H-pyrrolo[2,3-b]pyridine core is extensively investigated for its ability to act as a hinge-binding motif in kinase inhibition . Research indicates that derivatives of this scaffold can form key hydrogen bonds with kinase backbones, leading to potent inhibitory activity against a range of targets . This compound is therefore of significant interest for developing novel inhibitors for oncology research, particularly targeting kinases such as Fibroblast Growth Factor Receptors (FGFRs) , c-Met kinase , and others. Its structural features also make it a promising candidate for the development of probes and inhibitors for other enzymes, including phosphodiesterases (PDEs) and ectonucleotide pyrophosphatase/phosphodiesterases (NPPs) . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B087387 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1255099-47-8

Properties

IUPAC Name

2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-3-4-8-5-7(2)11-9(8)10-6/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVBRNVWAHUQSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612737
Record name 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-47-8
Record name 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of the 1H-pyrrolo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical properties of the parent 1H-pyrrolo[2,3-b]pyridine scaffold are crucial for understanding its behavior in biological systems and for guiding the design of novel derivatives.

PropertyValueSource
Molecular Formula C₇H₆N₂NIST[1]
Molecular Weight 118.14 g/mol PubChem[2]
IUPAC Name 1H-pyrrolo[2,3-b]pyridinePubChem[2]
CAS Number 271-63-6NIST[1]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]
Polar Surface Area 28.7 ŲPubChem[2]
Heavy Atom Count 9PubChem[2]

Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives: An Experimental Protocol

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines is a key step in the development of new therapeutic agents. Below is a representative two-step protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, adapted from a procedure for potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]

Step 1: Synthesis of Intermediate Compounds (3a-3k)

This step involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde.

General Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).[3]

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous mixture with ethyl acetate.

  • The resulting compounds (3a-3k) are obtained in yields ranging from 45-60%.[3]

Step 2: Reduction to Final Compounds (4a-4l)

The intermediate compounds are then reduced to the final products.

General Procedure:

  • To a solution of the intermediate compound (e.g., 3a, 100 mg, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (1.00 mL, 6.26 mmol) and trifluoroacetic acid (0.50 mL, 6.54 mmol).[3]

  • Heat the reaction mixture to reflux for 2 hours.

  • The final products (4a-4l) are furnished in yields of 46-80%.[3]

G General Synthetic Workflow for 1H-pyrrolo[2,3-b]pyridine Derivatives A Starting Material (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine) B Aldehyde Condensation (R-CHO, KOH, MeOH, 50°C) A->B C Intermediate Product B->C D Reduction (Triethylsilane, Trifluoroacetic Acid, Acetonitrile, Reflux) C->D E Final Product (1H-pyrrolo[2,3-b]pyridine Derivative) D->E F Purification and Characterization (e.g., Chromatography, NMR, MS) E->F

Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.

Biological Activity and Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent feature in a variety of kinase inhibitors, demonstrating its utility in drug discovery. Notably, derivatives of this core structure have been extensively investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration.[3][4]

Aberrant activation of the FGFR pathway is implicated in the progression of numerous cancers.[3][4] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can effectively block this signaling cascade.

The mechanism of action for these inhibitors often involves the 1H-pyrrolo[2,3-b]pyridine nucleus acting as a "hinge binder" in the ATP-binding pocket of the FGFR kinase domain. Specifically, it can form hydrogen bonds with key amino acid residues, such as the backbone carbonyl of glutamate (E562) and the NH group of alanine (A564).[3] This interaction prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt.[3]

G FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR P1 Receptor Dimerization & Autophosphorylation FGFR->P1 RAS_MEK_ERK RAS-MEK-ERK Pathway P1->RAS_MEK_ERK PI3K_Akt PI3K-Akt Pathway P1->PI3K_Akt Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->P1 Inhibition Cell_Effects Cell Proliferation, Survival, Migration RAS_MEK_ERK->Cell_Effects PI3K_Akt->Cell_Effects

Caption: Inhibition of the FGFR signaling pathway.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine core is a versatile and valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. While specific physicochemical data for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine remains elusive, the properties of the parent compound and the well-established synthetic routes and biological activities of its derivatives provide a strong foundation for further research and development in this area. The demonstrated success of this scaffold in targeting pathways like FGFR underscores its potential for the discovery of novel therapeutics.

References

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Versatile Scaffold for Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces a key hydrogen bond acceptor site, making it a highly effective hinge-binder for numerous protein kinases. This guide focuses on the 2,6-dimethyl substituted derivative, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate and core structure in the development of targeted therapeutics.

Compound Profile and Physicochemical Data

This compound is a specific derivative of the 7-azaindole core. Its identity and fundamental properties are summarized below.

Chemical Structure:

Chemical structure of this compound (Note: An illustrative structure is shown. Actual rendering may vary.)

Table 1: Physicochemical Properties

IdentifierValueReference
IUPAC Name This compoundN/A
CAS Number 1255099-47-8[1]
Molecular Formula C₉H₁₀N₂Calculated
Molecular Weight 146.19 g/mol Calculated
Appearance (Predicted) White to off-white solidN/A

Properties for the parent 1H-pyrrolo[2,3-b]pyridine scaffold are well-documented (CAS: 271-63-6, MW: 118.14 g/mol ).[2]

Synthesis and Experimental Protocols

The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. While a specific, published protocol for the 2,6-dimethyl derivative is not detailed in the provided results, a general and adaptable synthetic route can be derived from established methods for analogous compounds, such as the Larock indole synthesis or Fischer indole synthesis adapted for azaindoles.

A plausible approach involves the Sonogashira coupling of a protected 2-amino-3-iodo-5-methylpyridine with a terminal alkyne (propyne), followed by a cyclization step.

General Experimental Protocol (Hypothetical, adapted from related syntheses):

  • Starting Material Preparation: Begin with a commercially available 2-amino-5-methylpyridine. Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile. The amino group is typically protected (e.g., with a Boc group) prior to coupling reactions.

  • Sonogashira Coupling: The protected 3-iodo-2-aminopyridine derivative (1.0 eq) is dissolved in a solvent mixture like 1,4-dioxane and triethylamine. To this, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and propyne (or a suitable surrogate, 1.5 eq) are added. The reaction is heated under an inert atmosphere until completion (monitored by TLC or LC-MS).

  • Cyclization: Upon completion of the coupling, the resulting alkyne intermediate is subjected to cyclization. This is often achieved by heating in the presence of a base, such as potassium tert-butoxide, in a high-boiling solvent like DMF or DMSO. This step constructs the pyrrole ring.

  • Deprotection & Final Product: The protecting group on the amino group is removed under appropriate conditions (e.g., TFA for a Boc group) to yield this compound.

  • Purification: The final compound is purified using standard laboratory techniques, such as column chromatography on silica gel.

Applications in Drug Discovery and Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. The pyridine N7 atom readily forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while substitutions at various positions, such as the 2 and 6 positions, allow for modulation of potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases.[3][4]

Table 2: Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Target KinaseDerivative SeriesPotency (IC₅₀)Therapeutic AreaReference
FGFR1/2/3 Substituted 1H-pyrrolo[2,3-b]pyridines7-25 nM (for compound 4h)Oncology[5]
ATM 1H-pyrrolo[2,3-b]pyridine derivatives>700-fold selectivity over other PIKKsOncology (Chemosensitizer)[6]
TNIK Various 1H-pyrrolo[2,3-b]pyridines< 1 nMOncology, Immunology[3]
CDK8 Phenylpropenamide derivatives48.6 nMColorectal Cancer[7]
PDE4B 1H-pyrrolo[2,3-b]pyridine-2-carboxamides0.11–1.1 μMCNS Diseases[8]
PLK4 5-methylenethiazolidine-2,4-dione derivatives(Selectivity shifted from SGK1)Oncology[9]
FAK Highly substituted 1H-pyrrolo[2,3-b]pyridinesSubmicromolar cellular inhibitionOncology[10]

Signaling Pathways and Mechanistic Visualization

The therapeutic potential of this compound-based inhibitors stems from their ability to modulate critical cellular signaling pathways that are often dysregulated in diseases like cancer.

Drug Discovery and Development Workflow

The path from a core scaffold to a clinical candidate is a multi-step process. The 1H-pyrrolo[2,3-b]pyridine core serves as a starting point for structure-based design and optimization.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical A Core Scaffold (2,6-Dimethyl-1H- pyrrolo[2,3-b]pyridine) B Structure-Based Design (Docking Studies) A->B C Chemical Synthesis of Derivatives B->C D Kinase Panel Screening (IC50 Determination) C->D Library E Cell-Based Assays (Proliferation, Apoptosis) D->E F ADME Profiling E->F G Xenograft Models (Tumor Growth Inhibition) F->G Optimized Hit H Pharmacokinetics (PK) & Toxicology G->H I Lead Candidate Selection H->I

Drug discovery workflow using the pyrrolopyridine scaffold.
Inhibition of the FGFR Signaling Pathway

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) pathway is a known driver in various cancers.[5] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the ATP-binding site of FGFR, preventing its autophosphorylation and halting downstream signals that promote cell proliferation and survival.[5][11]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG Activates RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K MEK MEK RAS->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes ERK->Proliferation Promotes Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

FGFR signaling cascade and point of inhibition.
Inhibition of the ATM-Mediated DNA Damage Response

The Ataxia-Telangiectasia Mutated (ATM) kinase is a central regulator of the DNA damage response (DDR).[12][13] In cancer therapy, inhibiting ATM can sensitize tumor cells to DNA-damaging agents like chemotherapy or radiation. 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as highly selective ATM inhibitors.[6]

G cluster_0 Cellular Stress cluster_1 Signal Transduction cluster_2 Cellular Response DSB DNA Double-Strand Breaks (DSBs) MRN MRN Complex DSB->MRN Recruits ATM ATM Kinase MRN->ATM Activates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates Arrest Cell Cycle Arrest CHK2->Arrest Apoptosis Apoptosis CHK2->Apoptosis Repair DNA Repair p53->Repair p53->Arrest p53->Apoptosis Inhibitor Pyrrolo[2,3-b]pyridine ATM Inhibitor Inhibitor->ATM

References

Spectroscopic Profile of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document, tailored for scientists and professionals in the field, presents key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound (CAS No. 1255099-47-8)[1].

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
Data not available in search results
Table 4: Mass Spectrometry Data
m/zInterpretation
Data not available in search results

Note: Specific quantitative data for ¹H NMR, ¹³C NMR, IR, and MS of this compound were not available in the provided search results. The tables are structured for the inclusion of such data when available.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[2][3][4]

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method is commonly employed. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.[5][6][7][8][9]

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electrospray ionization (ESI) or electron impact (EI) source. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument. For EI, a volatile sample is introduced into the ion source where it is bombarded with a high-energy electron beam. The resulting ions are then analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).[10][11][12][13][14]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Structural Elucidation & Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Reporting Reporting of Spectroscopic Data Interpretation->Reporting

General workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

This compound, also known as 2,6-dimethyl-7-azaindole, belongs to the class of pyrrolopyridines. These are bicyclic aromatic heterocycles containing a pyrrole ring fused to a pyridine ring. The pyrrolopyridine scaffold is a common motif in pharmacologically active compounds, exhibiting a wide range of biological activities. Understanding the solubility of this core structure is crucial for its development as a potential therapeutic agent, as solubility significantly impacts bioavailability, formulation, and routes of administration.

Predicted Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly accessible databases and literature. However, a qualitative prediction of its solubility can be derived from its molecular structure by applying the "like dissolves like" principle.[1][2]

Molecular Structure Analysis:

  • Aromatic and Heterocyclic Nature: The molecule possesses a fused aromatic ring system, which is generally nonpolar.[3]

  • Polar Functional Groups: The presence of a pyrrolic nitrogen (N-H) and a pyridinic nitrogen allows for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the pyridinic nitrogen can act as a hydrogen bond acceptor.[4][5]

  • Methyl Groups: The two methyl groups are nonpolar and contribute to the overall lipophilicity of the molecule.

Qualitative Solubility Predictions:

Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Moderate. The presence of hydrogen bond donors and acceptors suggests some affinity for polar protic solvents.[6] However, the largely nonpolar aromatic core and methyl groups will likely limit extensive solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic DMSO, DMF, AcetonitrileGood. These solvents can accept hydrogen bonds and have a moderate polarity, which should effectively solvate the molecule by interacting with both the polar N-H and pyridine nitrogen and the nonpolar aromatic system.
Nonpolar Toluene, HexaneModerate to Low. The nonpolar aromatic rings and methyl groups suggest some solubility in nonpolar solvents.[1] However, the presence of polar N-H and pyridine nitrogen functionalities may reduce its compatibility with highly nonpolar solvents like hexane.
Chlorinated Dichloromethane, ChloroformGood. These solvents have a polarity that is well-suited to dissolve molecules with both polar and nonpolar characteristics.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The following outlines a general and robust methodology for determining the solubility of a solid organic compound like this compound.

Materials and Equipment
  • This compound (solute)

  • Selected solvents of analytical grade

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess amount of solute C Add solute to the solvent A->C B Add a known volume of solvent to a vial B->C D Seal vial and place in a constant temperature shaker C->D E Agitate for a set period (e.g., 24-48 hours) to reach equilibrium D->E F Allow solution to settle E->F G Centrifuge to separate undissolved solid F->G H Withdraw a known volume of the supernatant G->H I Filter the supernatant H->I K Analyze standards and sample by HPLC or UV-Vis I->K J Prepare a series of standard solutions of known concentration L Construct a calibration curve J->L M Determine the concentration of the saturated solution K->M L->M N Calculate solubility (e.g., in mg/mL or mol/L) M->N

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodologies

3.3.1. Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining equilibrium solubility.

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant. Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectroscopy.

    • HPLC Method: Develop a method that provides good separation and a sharp peak for the analyte.

    • UV-Vis Method: Determine the wavelength of maximum absorbance (λmax) for the compound.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Analyze these standards using the same analytical method to construct a calibration curve (absorbance or peak area versus concentration).

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility is then calculated by taking the dilution factor into account. The final solubility is typically expressed in mg/mL, µg/mL, or mol/L.

3.3.2. High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, HTS methods can be employed. These often involve smaller scales and automated liquid handling. While potentially less precise than the shake-flask method, they are valuable for early-stage drug discovery. A common approach involves adding a concentrated stock solution of the compound in a miscible organic solvent (like DMSO) to the aqueous buffer or solvent of interest and measuring the turbidity or precipitation.

Conclusion

References

The Therapeutic Potential of the 1H-pyrrolo[2,3-b]pyridine Core: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique physicochemical properties, arising from the fusion of a pyrrole and a pyridine ring, have attracted significant interest from researchers in drug discovery.[1] This technical guide provides an in-depth exploration of the potential biological activities of the 1H-pyrrolo[2,3-b]pyridine core, with a focus on its derivatives that have been the subject of extensive research. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated significant potential as anticancer agents by targeting various key players in cancer progression, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Ataxia-Telangiectasia Mutated (ATM) kinase.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a crucial factor in the development of various tumors, making it an attractive target for cancer therapy.[3][4][5] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[3][4][5]

One notable derivative, compound 4h , exhibited potent inhibitory activity against FGFR1, 2, and 3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[3][4][5] In cellular assays, this compound effectively inhibited the proliferation of breast cancer cell lines and induced apoptosis.[3][4][5] Furthermore, it demonstrated the ability to significantly inhibit the migration and invasion of cancer cells.[3][4]

CompoundTargetIC50 (nM)Cell LineActivityReference
1 FGFR11900-Inhibitory[3]
4h FGFR174T1 (mouse breast cancer)Antiproliferative, Apoptosis-inducing, Anti-migratory, Anti-invasive[3][4][5]
FGFR29[3][4][5]
FGFR325[3][4][5]
FGFR4712[3][4][5]

A typical in vitro kinase assay to determine the IC50 values of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs involves the following steps:

  • Reagents and Materials : Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains, ATP, poly(Glu, Tyr) 4:1 substrate, HTRF KinEASE-TK kit reagents (Cisbio).

  • Assay Procedure :

    • The assay is performed in a 384-well plate.

    • A solution of the test compound (at various concentrations) is pre-incubated with the FGFR kinase domain in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the poly(Glu, Tyr) substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C for 1 hour).

    • The reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin.

    • After an incubation period, the Homogeneous Time-Resolved Fluorescence (HTRF) signal is read on a compatible plate reader.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR GRB2 GRB2 FGFR->GRB2 Dimerization & Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound 1H-pyrrolo[2,3-b]pyridine derivative Compound->FGFR

FGFR Signaling Pathway Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease.[6] A recent study prepared a series of novel pyrrolo[2,3-b]pyridine derivatives and evaluated their potential as GSK-3β inhibitors for the treatment of Alzheimer's.[6]

Compounds 41 , 46 , and 54 from this series demonstrated potent GSK-3β inhibitory activities with IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively.[6] In cellular models, compound 41 was shown to inhibit the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, and promote neurite outgrowth in neuronal cells.[6]

CompoundTargetIC50 (nM)Cell LineActivityReference
41 GSK-3β0.22SH-SY5YInhibition of tau hyperphosphorylation, Promotion of neurite outgrowth[6]
46 GSK-3β0.26[6]
54 GSK-3β0.24[6]

The inhibitory activity of the compounds against GSK-3β can be determined using a luminescent kinase assay:

  • Reagents and Materials : Recombinant human GSK-3β, a specific substrate peptide, ATP, and a commercial kinase assay kit (e.g., Kinase-Glo® Luminescent Kinase Assay).

  • Assay Procedure :

    • The assay is conducted in a white, opaque 96-well plate.

    • The test compounds are serially diluted and added to the wells.

    • GSK-3β enzyme and the substrate peptide are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation at room temperature, the Kinase-Glo® reagent is added to stop the reaction and generate a luminescent signal.

    • The luminescence is measured using a luminometer. The signal is inversely correlated with the amount of ATP remaining, and thus with the kinase activity.

  • Data Analysis : IC50 values are determined from the dose-response curves by plotting the percentage of inhibition against the compound concentration.

GSK3b_Signaling cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects in AD Upstream_Kinases Upstream Kinases (e.g., Akt, Wnt pathway) GSK3b_inactive p-GSK-3β (inactive) Upstream_Kinases->GSK3b_inactive Phosphorylation (inhibition) GSK3b_active GSK-3β (active) pTau Hyperphosphorylated Tau GSK3b_active->pTau Hyperphosphorylation Degradation Degradation GSK3b_active->Degradation Phosphorylation Compound 1H-pyrrolo[2,3-b]pyridine derivative (e.g., 41) Compound->GSK3b_active Inhibition Tau Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Beta_Catenin β-catenin Beta_Catenin->Degradation Neurite_Outgrowth Neurite Outgrowth Beta_Catenin->Neurite_Outgrowth

GSK-3β Pathway in Alzheimer's Disease
Ataxia-Telangiectasia Mutated (ATM) Kinase Inhibition

ATM kinase is a critical enzyme in the DNA damage response pathway and represents a promising target for cancer therapy, particularly in combination with chemotherapy.[7] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as highly selective ATM inhibitors.[7]

Compound 25a emerged as a lead candidate with excellent kinase selectivity and oral bioavailability.[7] In preclinical xenograft models, the combination of 25a with the chemotherapeutic agent irinotecan demonstrated synergistic antitumor efficacy.[7]

Analgesic and Hypotensive Activities

Derivatives of 7-azaindole (1H-pyrrolo[2,3-b]pyridine) have also been investigated for their analgesic and hypotensive properties.[8][9][10] In one study, synthesized derivatives, when administered at a dose of 50 mg/kg, exhibited significant analgesic activity in a tail immersion test.[8][9][10] However, toxicity was observed at a higher dose of 75 mg/kg.[8][9][10] Some of these compounds also produced a slight decrease in blood pressure in normotensive rats.[8][9][10]

  • Animals : Male Wistar rats or mice.

  • Procedure :

    • The basal reaction time of each animal is determined by immersing the distal part of its tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The time taken for the animal to flick its tail is recorded as the reaction time. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

    • The test compounds or a reference drug (e.g., pethidine) are administered to the animals (e.g., intraperitoneally).

    • The reaction time is measured again at different time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

  • Data Analysis : The increase in the tail flick latency is used as a measure of the analgesic effect.

Analgesic_Hypotensive_Workflow cluster_synthesis Compound Synthesis cluster_screening Pharmacological Screening cluster_evaluation Evaluation Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives Analgesic_Screen Analgesic Activity (Tail Immersion Test) Synthesis->Analgesic_Screen Hypotensive_Screen Hypotensive Activity (Blood Pressure Measurement in normotensive rats) Synthesis->Hypotensive_Screen Data_Analysis Data Analysis (Toxicity, Efficacy) Analgesic_Screen->Data_Analysis Hypotensive_Screen->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

The Evolving Landscape of 1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Privileged Scaffold in Modern Medicinal Chemistry

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a versatile and privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of a multitude of biologically active compounds, particularly in the realm of oncology. While the specific derivative, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, is not extensively documented in publicly available literature, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has been the subject of intensive research. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental methodologies associated with the 1H-pyrrolo[2,3-b]pyridine core, with a focus on its application as a potent inhibitor of various protein kinases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Chemical Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through several established synthetic routes, often involving modifications of classical indole syntheses.[1] These methods provide access to a diverse range of substituted derivatives, allowing for extensive structure-activity relationship (SAR) studies.

One common strategy involves the reaction of a substituted 2-aminopyridine derivative with a suitable partner to construct the fused pyrrole ring. For instance, derivatives of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile can be utilized as starting materials to react with active methylene compounds, leading to the formation of substituted 1H-pyrrolo[2,3-b]pyridines.[2]

A frequently employed synthetic sequence for functionalizing the 1H-pyrrolo[2,3-b]pyridine core is outlined in the literature.[3] This involves a multi-step process that allows for the introduction of various substituents at different positions of the heterocyclic ring system.

General Synthetic Protocol:

A representative synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde in the presence of a base.[3]

  • Step 1: Condensation. To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in methanol, an R-substituted aldehyde (1.1 equivalents) and potassium hydroxide (5 equivalents) are added. The reaction mixture is stirred at 50 °C for several hours. After completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate.[3]

  • Step 2: Reduction. The product from the previous step is then dissolved in acetonitrile. Triethylsilane and trifluoroacetic acid are added, and the reaction is heated to reflux to facilitate reduction, yielding the final derivatized 1H-pyrrolo[2,3-b]pyridine.[3]

Biological Activities and Therapeutic Potential

The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a potent pharmacophore, primarily due to its ability to act as a hinge-binding motif in the ATP-binding pocket of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug development.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in the development and progression of numerous cancers.[3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs.[3] The 1H-pyrrolo[2,3-b]pyridine core typically forms crucial hydrogen bonds with the hinge region of the kinase domain.[3]

Table 1: In Vitro Activity of Representative 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitors [3]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1900---
4h 7925712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[3]

Other Kinase Targets

Beyond FGFR, the 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop inhibitors against a range of other clinically relevant kinases:

  • c-Met Inhibitors: Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown strong inhibitory activity against the c-Met kinase, a key driver in several cancers. One such compound displayed a c-Met kinase inhibition IC50 of 22.8 nM.[4]

  • B-RAF Inhibitors: The 7-azaindole moiety is a critical component in several FDA-approved B-RAF inhibitors used in the treatment of melanoma.[5]

  • CDK8 Inhibitors: Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors, showing promise in colorectal cancer models with IC50 values as low as 48.6 nM.

  • TNIK Inhibitors: Several series of 1H-pyrrolo[2,3-b]pyridine compounds have been developed as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), with some compounds exhibiting IC50 values below 1 nM.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the kinase enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The effect of the compounds on the proliferation of cancer cell lines is a crucial step in their evaluation. The MTT assay is a widely used colorimetric assay for this purpose.[7][8]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[7]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[7]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the 1H-pyrrolo[2,3-b]pyridine scaffold in drug discovery.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 Activates PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation

Caption: Simplified FGFR Signaling Pathway.

Drug_Discovery_Workflow Start Compound Design & Library Synthesis HTS High-Throughput Screening (Biochemical Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation & SAR Studies Hit_ID->Lead_Gen Active Hits Cell_Assays Cell-Based Assays (Proliferation, Signaling) Lead_Gen->Cell_Assays Lead_Opt Lead Optimization (ADME/Tox) Cell_Assays->Lead_Opt In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: General Drug Discovery Workflow.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Its versatility in chemical synthesis allows for the fine-tuning of pharmacological properties, leading to the discovery of numerous clinical candidates and approved drugs. While specific data on this compound remains scarce, the extensive research on its parent scaffold provides a robust framework for future drug discovery efforts. This technical guide summarizes the key aspects of the chemistry and biology of 1H-pyrrolo[2,3-b]pyridine derivatives, offering a valuable resource for scientists dedicated to advancing targeted therapies.

References

The Therapeutic Potential of 1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purines and indoles allows it to effectively interact with a wide range of biological targets, particularly protein kinases. This has led to the development of numerous derivatives with potent and selective inhibitory activities against key enzymes implicated in cancer, neurodegenerative diseases, and inflammatory disorders. While a broad spectrum of substitutions on the 7-azaindole ring has been explored, this technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic applications of its derivatives, with a focus on their role as kinase inhibitors. Please note that while this guide covers the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives, specific and extensive data on the 2,6-dimethyl substituted core is limited in publicly available research. The principles and methodologies described herein are, however, foundational for the design and synthesis of all derivatives of this scaffold.

Synthetic Strategies for 1H-pyrrolo[2,3-b]pyridine Derivatives

The construction of the 1H-pyrrolo[2,3-b]pyridine core and its subsequent functionalization are critical steps in the development of novel therapeutics. Several synthetic routes have been established, with the choice of method often depending on the desired substitution pattern.

A common strategy involves the reaction of a substituted 2-aminopyridine with a suitable partner to form the pyrrole ring. For instance, a general method for preparing certain derivatives involves the reaction of 1H-pyrrolo[2,3-b]pyridine with a reactant in acetone, followed by refluxing. The progress of the reaction can be monitored by thin-layer chromatography, and the product purified by recrystallization[1].

Another versatile approach is the Suzuki cross-coupling reaction, which is instrumental in introducing aryl or heteroaryl moieties at specific positions of the pyrrolopyridine ring. For example, 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized via a Suzuki coupling between a bromo-substituted pyrrolopyridine intermediate and a corresponding arylboronic acid[2].

Biological Activities and Therapeutic Targets

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated a remarkable range of biological activities, with a significant number of compounds showing potent inhibition of various protein kinases.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. Notably, compound 4h from one study exhibited impressive inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively[3]. This compound also demonstrated the ability to inhibit breast cancer cell proliferation, induce apoptosis, and hinder cell migration and invasion in vitro[3].

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

GSK-3β is a key therapeutic target in Alzheimer's disease. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent and selective inhibition of GSK-3β. For instance, compounds 41 , 46 , and 54 displayed outstanding inhibitory activities with IC50 values of 0.22, 0.26, and 0.24 nM, respectively[4]. The most promising of these, compound 41 , was found to inhibit the hyperphosphorylation of tau protein and promote neurite outgrowth in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease[4].

Other Kinase Targets

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been further demonstrated by the development of inhibitors for a range of other kinases, including:

  • c-Met Kinase: Derivatives bearing a 1,2,3-triazole moiety have been synthesized as potent c-Met kinase inhibitors, with the most active compound showing an IC50 value of 1.68 nM[5].

  • Ataxia Telangiectasia Mutated (ATM) Kinase: Highly selective and orally available ATM inhibitors have been developed from the 1H-pyrrolo[2,3-b]pyridine scaffold, showing potential for use in combination cancer therapies[6].

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.

Table 1: FGFR Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives [3]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
4h 7925712

Table 2: GSK-3β Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives [4]

CompoundGSK-3β IC50 (nM)
41 0.22
46 0.26
54 0.24

Table 3: c-Met Kinase Inhibitory Activity of a Selected 1H-pyrrolo[2,3-b]pyridine Derivative [5]

Compoundc-Met IC50 (nM)
34 1.68

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of these compounds. Below are representative protocols for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.

General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives via Aldehyde Condensation and Reduction[3]

A starting material, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is reacted with an R-substituted aldehyde at 50 °C to yield intermediate compounds. These intermediates are then reduced in the presence of acetonitrile under triethylsilane and trifluoroacetic acid catalysis at reflux to furnish the final products[3].

General Procedure for the Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives via Suzuki Coupling[2]

The synthesis starts from a commercially available 2-bromo-5-methylpyridine which undergoes a series of reactions including oxidation, nitration, and reaction with N,N-dimethylformamide dimethyl acetal to form a key intermediate. This intermediate is then cyclized and subsequently coupled with an arylboronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., 1,4-dioxane and water) under microwave irradiation to yield the final 6-aryl-substituted pyrrolopyridine derivatives[2].

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental processes involved in the study of these compounds, the following diagrams are provided.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PLCg PLCγ Pathway Dimerization->PLCg PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt Cell_Processes Cell Proliferation, Migration, Angiogenesis RAS_MEK_ERK->Cell_Processes PLCg->Cell_Processes PI3K_Akt->Cell_Processes Pyrrolopyridine 1H-pyrrolo[2,3-b]pyridine Derivative (e.g., 4h) Pyrrolopyridine->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.

Synthesis_Workflow Start Starting Material (e.g., 2-Bromo-5-methylpyridine) Step1 Oxidation/Nitration/ Intermediate Formation Start->Step1 Step2 Cyclization to form Pyrrolopyridine Core Step1->Step2 Step3 Suzuki Cross-Coupling with Arylboronic Acid Step2->Step3 Product Final Derivative Step3->Product Purification Purification & Characterization Product->Purification

Caption: General Synthetic Workflow for Aryl-Substituted Pyrrolopyridine Derivatives.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The derivatives of this core structure have demonstrated exceptional potency and selectivity against a multitude of clinically relevant targets. The synthetic methodologies are well-established, allowing for extensive structure-activity relationship (SAR) studies and the fine-tuning of pharmacokinetic properties. While the full potential of specifically substituted cores like 2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine remains to be exhaustively explored in public-domain research, the foundational knowledge presented in this guide provides a robust framework for the continued design and development of novel and effective therapeutic agents based on the versatile 7-azaindole scaffold. Further investigation into discrete substitution patterns is a promising avenue for future drug discovery efforts.

References

Theoretical Studies on the 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Core: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable scarcity of dedicated theoretical and computational studies specifically focused on 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine. The majority of research centers on the synthesis and biological evaluation of more complex derivatives of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold for various therapeutic applications, including as kinase inhibitors. While these studies occasionally employ computational methods like molecular docking to investigate binding interactions with protein targets, they do not provide a fundamental theoretical analysis of the this compound core itself.

This guide, therefore, pivots to the theoretical examinations of the parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) , to provide researchers, scientists, and drug development professionals with foundational data and methodologies that can be extrapolated to its substituted derivatives. The insights from the unsubstituted core are invaluable for understanding the intrinsic electronic and structural properties that influence the behavior of more complex analogs.

Molecular Geometry and Electronic Structure of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and electronic properties of 7-azaindole. These studies provide a baseline for understanding how substitutions, such as the addition of methyl groups at the 2 and 6 positions, might alter the molecule's characteristics.

Optimized Molecular Geometry

Geometry optimization of 7-azaindole has been performed using computational packages like Gaussian.[1] These calculations predict the most stable three-dimensional arrangement of the atoms in the molecule. The resulting Cartesian coordinates from such optimizations provide a precise model of the molecular structure.

Electronic Properties

The electronic landscape of 7-azaindole has been investigated through the calculation of its electron spectra.[1] Key parameters such as vertical ionization energies (VIEs) are determined using methods like the parameter-free Perdew–Burke–Ernzerhof exchange-correlation functional.[1] This analysis helps in understanding the molecule's reactivity and its behavior in photochemical processes.

Table 1: Calculated Electronic Properties of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

PropertyCalculated ValueMethod/Basis SetReference
First Vertical Ionization Energy8.23 eVΔPBE0(SAOP)/et-pVQZ[1]

Note: This table presents a selection of available data. For a comprehensive list of calculated vertical ionization energies, please refer to the source material.

Vibrational Analysis of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

The vibrational modes of 7-azaindole have been studied using both experimental techniques, such as Surface Enhanced Raman Scattering (SERS), and theoretical calculations. DFT calculations are used to compute the vibrational frequencies and assign them to specific molecular motions. This information is crucial for interpreting experimental spectroscopic data and understanding the molecule's dynamics.

Computational Methodology for Vibrational Analysis

Typically, the geometry of the molecule is first optimized using a DFT method (e.g., B3LYP) with a suitable basis set. Following optimization, the force constants and vibrational frequencies are calculated. The normal modes of vibration can then be analyzed to understand the contribution of different internal coordinates to each vibrational frequency.

Experimental Protocols in Theoretical Studies

The theoretical studies of 7-azaindole rely on established computational chemistry protocols. While not "experimental" in the wet-lab sense, these in silico experiments follow rigorous methodologies.

Geometry Optimization Protocol
  • Input Structure: A starting molecular geometry is created, often using standard bond lengths and angles.

  • Computational Method: A theoretical method, such as DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), is selected.

  • Energy Minimization: The computational software iteratively adjusts the atomic coordinates to find the minimum energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

Electron Spectra Calculation Protocol
  • Optimized Geometry: The previously optimized molecular geometry is used as the input.

  • Electronic Structure Method: A suitable method for calculating electronic properties, such as time-dependent DFT (TD-DFT) for excitation energies or a specific functional for ionization energies, is chosen.

  • Calculation: The software calculates the energies of the molecular orbitals and the energy differences between electronic states.

Logical Workflow for Theoretical Characterization

The process of theoretically characterizing a molecule like 1H-pyrrolo[2,3-b]pyridine follows a logical progression, as illustrated in the diagram below.

Theoretical_Workflow Start Define Molecule of Interest (e.g., 1H-pyrrolo[2,3-b]pyridine) GeomOpt Geometry Optimization (e.g., DFT/B3LYP) Start->GeomOpt FreqCalc Vibrational Frequency Calculation GeomOpt->FreqCalc ElecProp Electronic Property Calculation (e.g., TD-DFT) GeomOpt->ElecProp Analysis Analysis and Interpretation of Results FreqCalc->Analysis ElecProp->Analysis Comparison Comparison with Experimental Data (if available) Analysis->Comparison Publication Publication of Findings Comparison->Publication

Caption: Workflow for the theoretical characterization of a molecule.

Signaling Pathways and Drug Development Context

While there are no specific signaling pathways directly modulated by the unsubstituted 1H-pyrrolo[2,3-b]pyridine core, its derivatives are of significant interest in drug development, particularly as kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a crucial hinge-binding motif for various kinases.

For instance, derivatives of this scaffold have been designed as inhibitors of Fibroblast Growth Factor Receptor (FGFR), Phosphodiesterase 4B (PDE4B), and Traf2- and Nck-interacting kinase (TNIK). The development of these inhibitors often follows a structure-based drug design approach.

Drug_Development_Logic Target Identify Protein Target (e.g., Kinase) Scaffold Select Core Scaffold (1H-pyrrolo[2,3-b]pyridine) Target->Scaffold Docking Molecular Docking & In Silico Screening Scaffold->Docking Synthesis Chemical Synthesis of Derivatives Docking->Synthesis BioAssay Biological Assays (In Vitro & In Vivo) Synthesis->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR SAR->Docking SAR->Synthesis LeadOpt Lead Optimization SAR->LeadOpt

Caption: Logic flow for structure-based drug design using the 1H-pyrrolo[2,3-b]pyridine scaffold.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its ability to mimic the adenine core of ATP allows it to form key hydrogen bond interactions within the hinge region of the kinase active site. The 2,6-dimethyl substituted analog, 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, offers a versatile starting point for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. The methyl groups at positions 2 and 6 can provide advantageous steric and electronic properties, potentially enhancing binding affinity and selectivity.

This document provides detailed application notes, experimental protocols, and quantitative data for the utilization of this compound in the synthesis of inhibitors for various kinase targets, including Fibroblast Growth Factor Receptor (FGFR), c-Met, Traf2- and Nck-interacting kinase (TNIK), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 9 (CDK9).

Data Presentation: Kinase Inhibitor Potency

The following tables summarize the in vitro potency of various kinase inhibitors synthesized using the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating the potential for developing highly active compounds from the 2,6-dimethyl derivative.

Compound IDTarget KinaseIC50 (nM)Reference
FGFR Inhibitors
Compound 4hFGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]
Compound 1FGFR11900[1]
c-Met Inhibitors
Derivative 62c-Met70[2]
Derivative 63c-Met20[2]
Analog 34c-Met1.06[3]
TNIK Inhibitors
Various DerivativesTNIK<1[4]
GSK-3β Inhibitors
Compound 41GSK-3β0.22[5]
Compound 46GSK-3β0.26[5]
Compound 54GSK-3β0.24[5]
CDK9 Inhibitors
Azaindole 38CDK9-[6]
Azaindole 39CDK9-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: General Synthesis of a 4-Aryl-2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of a 4-aryl substituted 2,6-dimethyl-7-azaindole, a common core structure in many kinase inhibitors.

Materials:

  • 4-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, the desired arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture and the palladium catalyst to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Kinase enzyme of interest (e.g., FGFR1, c-Met)

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP solution

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dispensing: Serially dilute the inhibitor compound in DMSO and dispense into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the kinase enzyme and ULight™-labeled substrate peptide solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect phosphorylation by adding the Europium-labeled anti-phospho-substrate antibody solution.

  • Incubation: Incubate the plate for another specified period (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal (emission at 665 nm and 615 nm) using a compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by kinase inhibitors derived from this compound.

FGFR_Signaling_Pathway cluster_membrane Plasma Membrane FGFR FGFR GRB2 GRB2 FGFR->GRB2 Activates PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT FGF FGF FGF->FGFR Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Inhibitor FGFR Inhibitor (2,6-Dimethyl-1H-pyrrolo [2,3-b]pyridine derivative) Inhibitor->FGFR Inhibits

Caption: FGFR Signaling Pathway and Inhibition.

TNIK_Wnt_Signaling_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL DVL Frizzled->DVL Axin Axin DVL->Axin Inhibits bCatenin β-catenin Axin->bCatenin Phosphorylates APC APC GSK3b GSK-3β GSK3b->bCatenin Phosphorylates CK1 CK1 CK1->bCatenin Phosphorylates Proteasome Proteasomal Degradation bCatenin->Proteasome Leads to bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocates TCF_LEF TCF/LEF TNIK TNIK Nucleus Nucleus Gene_Transcription Target Gene Transcription Inhibitor TNIK Inhibitor (2,6-Dimethyl-1H-pyrrolo [2,3-b]pyridine derivative) TNIK_nuc TNIK Inhibitor->TNIK_nuc Inhibits TCF_LEF_nuc TCF/LEF bCatenin_nuc->TCF_LEF_nuc TCF_LEF_nuc->Gene_Transcription TCF_LEF_nuc->TNIK_nuc Recruits TNIK_nuc->TCF_LEF_nuc Phosphorylates

Caption: TNIK in Wnt Signaling and Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors.

Kinase_Inhibitor_Workflow Start Start: 2,6-Dimethyl-1H-pyrrolo [2,3-b]pyridine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Assay (IC50 Determination) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Iterative Design Cellular_Assays Cell-Based Assays (Proliferation, Apoptosis) SAR->Cellular_Assays Optimization->Synthesis In_Vivo In Vivo Studies (Animal Models) Cellular_Assays->In_Vivo End Lead Candidate In_Vivo->End

Caption: Kinase Inhibitor Development Workflow.

References

Application Notes and Protocols for Reactions of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the functionalization of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The following protocols are based on established methodologies for related pyrrolopyridine systems and are intended to serve as a starting point for the synthesis and derivatization of this specific compound.

I. Synthesis of the this compound Core

A plausible synthetic route to the title compound can be adapted from known procedures for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine.

Protocol 1: Synthesis of this compound

This protocol is a representative example and may require optimization.

Reaction Scheme:

Materials:

  • 2,6-dimethylpyridin-3-yl]acetonitrile

  • Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., Ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • To a stirred solution of a strong base (1.2 equivalents) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of [2,6-dimethylpyridin-3-yl]acetonitrile (1 equivalent) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

II. Functionalization Reactions

The this compound core can be further functionalized at various positions, primarily at the N1 position of the pyrrole ring and potentially at the C3 position through C-H activation or halogenation followed by cross-coupling.

A. N-Arylation (Chan-Lam Coupling)

The Chan-Lam coupling provides a robust method for the N-arylation of azoles using boronic acids.

Protocol 2: N-Arylation of this compound

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (optional)

Procedure:

  • To a mixture of this compound (1 equivalent), arylboronic acid (1.5 equivalents), and Copper(II) acetate (1.1 equivalents) in dichloromethane, add pyridine (2 equivalents).[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-arylated product.

Table 1: Representative N-Arylation Reactions on Pyrrolopyridine Scaffolds

EntryArylboronic AcidBaseCatalystSolventYield (%)
1Phenylboronic acidPyridineCu(OAc)₂CH₂Cl₂60-85
24-Methoxyphenylboronic acidPyridineCu(OAc)₂CH₂Cl₂65-90
33-Chlorophenylboronic acidPyridineCu(OAc)₂CH₂Cl₂55-80

Note: Yields are based on literature for similar substrates and may vary for this compound.[1][2]

B. Suzuki Cross-Coupling of a Halogenated Intermediate

For functionalization at other positions, a halogenated derivative of the core structure is often required. For instance, a 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine could be synthesized and then used in cross-coupling reactions.

Protocol 3: Suzuki Cross-Coupling

Reaction Scheme:

Materials:

  • 3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (requires prior synthesis)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine 3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (0.05 equivalents), and a base (2-3 equivalents).[3]

  • Add the solvent system and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Suzuki Cross-Coupling Reactions

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-95
24-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O75-98
32-Thienylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O60-85

Note: Yields are based on literature for similar substrates and may vary.[3][4]

III. Visualizations

A. Signaling Pathways

The 1H-pyrrolo[2,3-b]pyridine scaffold is a core component of various kinase inhibitors, often targeting pathways involved in cell proliferation and survival.[5]

signaling_pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR

Caption: FGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.

B. Experimental Workflows

The following diagrams illustrate the general workflows for the described functionalization reactions.

N_Arylation_Workflow Start Start Reactants Combine: - this compound - Arylboronic acid - Cu(OAc)₂ - Pyridine in CH₂Cl₂ Start->Reactants Reaction Stir at RT (12-24h) Reactants->Reaction Workup Filter through Celite Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl Product Purification->Product

Caption: General workflow for the Chan-Lam N-Arylation reaction.

Suzuki_Coupling_Workflow Start Start Reactants Combine: - 3-Bromo-pyrrolopyridine - Arylboronic acid - Pd Catalyst & Base - Solvent Start->Reactants Degas Degas with N₂/Ar Reactants->Degas Reaction Heat (80-100 °C) (4-12h) Degas->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl Product Purification->Product

Caption: General workflow for the Suzuki cross-coupling reaction.

References

The Versatility of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine core has emerged as a privileged structure in the design of potent and selective kinase inhibitors. Its unique three-dimensional shape and hydrogen bonding capabilities allow for effective interaction with the ATP-binding pocket of various kinases, making it a valuable starting point for the development of drugs targeting a wide array of diseases, most notably cancer and neurodegenerative disorders. This document provides an overview of the applications of this scaffold, detailed experimental protocols for the synthesis and evaluation of its derivatives, and a summary of their biological activities.

Applications in Kinase Inhibition

The this compound scaffold has been successfully employed to develop inhibitors for a range of kinases, demonstrating its versatility. Key therapeutic targets include Fibroblast Growth Factor Receptors (FGFRs), Traf2 and Nck-interacting kinase (TNIK), Cell division cycle 7 (Cdc7) kinase, Ataxia-Telangiectasia Mutated (ATM) kinase, Cyclin-dependent kinase 8 (CDK8), and Glycogen synthase kinase-3β (GSK-3β). Derivatives of this scaffold have shown impressive potency, with some compounds exhibiting IC50 values in the low nanomolar range.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different kinase targets and cancer cell lines.

Table 1: Inhibitory Activity against Kinase Targets

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
TNIK Inhibitors TNIK< 1[3][4]
42 Cdc77[5]
25a ATM>700-fold selective[6]
22 CDK848.6[7]
41 GSK-3β0.22[8]
46 GSK-3β0.26[8]
54 GSK-3β0.24[8]

Table 2: Cytotoxic Activity against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
7c A549Lung Cancer0.82 ± 0.08[9]
HepG2Liver Cancer1.00 ± 0.11[9]
MCF-7Breast Cancer0.93 ± 0.28[9]
PC-3Prostate Cancer0.92 ± 0.17[9]
10t HeLaCervical Cancer0.12[10]
SGC-7901Gastric Cancer0.15[10]
MCF-7Breast Cancer0.21[10]

Signaling Pathways and Experimental Workflows

The development of drugs based on the this compound scaffold involves a systematic process of design, synthesis, and biological evaluation. The inhibitors developed often target key nodes in cellular signaling pathways that are dysregulated in disease.

drug_discovery_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Rational Design Synthesis Chemical Synthesis SAR->Synthesis InVitro In Vitro Assays (Kinase Inhibition, Cytotoxicity) Synthesis->InVitro InVitro->SAR Feedback InVivo In Vivo Models (Xenografts) InVitro->InVivo ADME ADMET Profiling InVivo->ADME Lead Lead Compound Identification ADME->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery workflow using the this compound scaffold.

A primary example of a targeted pathway is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade. Abnormal activation of this pathway is implicated in various cancers.[1][2]

FGFR_signaling_pathway FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS RAS Dimerization->RAS PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway targeted by 1H-pyrrolo[2,3-b]pyridine derivatives.

Experimental Protocols

General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)

This protocol is adapted from the synthesis of potent FGFR inhibitors.[2]

Step 1: Synthesis of Intermediate Aldehyde Adducts (3a-3k)

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add the appropriately substituted R-aldehyde (1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate compounds (yields: 45–60%).

Step 2: Reduction to Final Compounds (4a-4l)

  • To a solution of the intermediate compound (e.g., 3a, 100 mg, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (1.00 mL, 6.26 mmol) and trifluoroacetic acid (0.50 mL, 6.54 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the final 1H-pyrrolo[2,3-b]pyridine derivatives (yields: 46–80%).

Protocol for In Vitro Kinase Inhibition Assay (General)

This is a generalized protocol for assessing the inhibitory activity of compounds against a target kinase.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well plate, add the test compound at various concentrations, the target kinase, and the appropriate buffer.

  • Initiate the kinase reaction by adding ATP and a suitable substrate.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol for Cell Proliferation (MTT) Assay

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The this compound scaffold has proven to be a highly valuable framework in the field of drug discovery, particularly for the development of kinase inhibitors. Its synthetic tractability and favorable interactions with kinase active sites have led to the identification of numerous potent and selective inhibitors for a variety of targets. The continued exploration and derivatization of this scaffold hold significant promise for the development of novel therapeutics to address unmet medical needs in oncology and beyond.

References

Application Notes and Protocols for the Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole) derivatives for cancer research. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by the broader 7-azaindole scaffold, which is a key component in several approved kinase inhibitor drugs. The 2,6-dimethyl substitution pattern offers a unique structural framework for the development of novel anticancer agents.

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine base adenine and interact with the hinge region of protein kinases. This has led to the successful development of numerous kinase inhibitors for cancer therapy. The introduction of methyl groups at the 2 and 6 positions of the 7-azaindole ring system can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and modulate its binding affinity and selectivity for specific biological targets. Research into these derivatives is aimed at discovering novel compounds with potent and selective anticancer activity.

Synthesis of the this compound Core

A common and effective method for the synthesis of the this compound core involves a multi-step process starting from commercially available pyridine derivatives. A representative synthetic route is outlined below.

Synthesis_of_2_6_Dimethyl_Core A 2-Amino-6-methylpyridine B 2-Amino-3-iodo-6-methylpyridine A->B Iodination (e.g., NIS, Acetonitrile) C 2-Amino-6-methyl-3-(prop-1-yn-1-yl)pyridine B->C Sonogashira Coupling (e.g., Propyne, Pd(PPh3)2Cl2, CuI, Et3N) D This compound C->D Intramolecular Cyclization (e.g., KOtBu, Toluene) Derivatization_Workflow Core This compound N1_Alkylation N1-Alkylation/Arylation (e.g., Alkyl halide, Base) Core->N1_Alkylation C3_Functionalization C3-Functionalization (e.g., Vilsmeier-Haack, Halogenation) Core->C3_Functionalization Derivative_Library Library of Derivatives N1_Alkylation->Derivative_Library C3_Functionalization->Derivative_Library SAR_Studies Structure-Activity Relationship (SAR) Studies Derivative_Library->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Receptor->Kinase_Cascade Activation Transcription Gene Transcription Kinase_Cascade->Transcription Signal Transduction Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Application Notes and Protocols for the Quantification of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole, is a crucial scaffold in medicinal chemistry and drug development due to its presence in various biologically active compounds. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and various research applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), catering to the needs of researchers, scientists, and drug development professionals.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement. The protocol is based on established methods for analyzing pyridine and its derivatives.[1][2][3]

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

    • Data acquisition and processing software.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (Analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

    • Internal Standard (e.g., 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine)

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 10 mM Ammonium Acetate buffer and Acetonitrile (e.g., 70:30, v/v), adjusted to a suitable pH.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 270-290 nm for this class of compounds).

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Prepare an internal standard stock solution and spike it into all standard and sample solutions at a constant concentration.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

    • Add the internal standard.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

    • Determine the concentration of this compound in the samples by interpolating from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-UV method, adapted from validated methods for similar pyridine derivatives.[1][2]

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Accuracy (% Recovery)98.0% - 105.0%
Precision (% RSD)< 2.0%

Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Load inject Inject Sample (10 µL) hplc->inject sep Isocratic Separation (1.0 mL/min) inject->sep detect UV Detection sep->detect data Data Acquisition (Chromatogram) detect->data analysis Quantification (Calibration Curve) data->analysis result Final Concentration analysis->result

Caption: HPLC-UV Experimental Workflow.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying low levels of this compound in complex matrices such as biological samples (plasma, urine) or for trace-level impurity analysis. The protocol is based on established methods for the trace analysis of related heterocyclic compounds.[4]

Experimental Protocol
  • Instrumentation:

    • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Data acquisition and analysis software.

  • Chemicals and Reagents:

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Water (LC-MS grade)

    • This compound reference standard

    • Isotopically labeled internal standard (e.g., this compound-d3) for best results.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient program, e.g., starting with 5% B, ramping to 95% B, holding, and re-equilibrating.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion for this compound (m/z 147.1).

    • Product Ions (Q3): At least two stable and abundant product ions determined by infusion and fragmentation of the reference standard.

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature) and collision energy for the specific instrument.

  • Preparation of Standard and QC Samples:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol or acetonitrile.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range (e.g., 0.1 - 100 ng/mL).

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Spike a constant amount of the internal standard into all calibration standards, QC, and unknown samples.

  • Sample Preparation (e.g., for Plasma):

    • Thaw plasma samples.

    • To 100 µL of plasma, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

  • Data Analysis:

    • Integrate the peak areas for the specific MRM transitions of the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve using a weighted linear regression model.

    • Quantify the analyte in QC and unknown samples using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method, which is capable of achieving much lower detection limits than HPLC-UV.[4]

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
Accuracy (% Recovery)85.0% - 115.0%
Precision (% RSD)< 15.0%

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) spike Spike Internal Standard sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep LC Separation (Gradient Elution) supernatant->lc_sep esi ESI Source (Positive Ionization) lc_sep->esi msms Tandem MS (MRM Mode) esi->msms quant Quantification (Area Ratio vs. Conc.) msms->quant result Final Concentration quant->result

References

The Strategic Role of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in the Development of Novel Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The bicyclic heteroaromatic compound 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a member of the azaindole family, is emerging as a critical scaffold in the synthesis of potent and selective phosphodiesterase (PDE) inhibitors. This class of compounds holds significant promise for the treatment of a wide range of disorders, including inflammatory diseases, neurological conditions, and cancer. This application note details the synthesis, mechanism of action, and therapeutic potential of PDE inhibitors derived from this versatile chemical starting material.

Phosphodiesterases are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting specific PDEs, it is possible to elevate the intracellular levels of these second messengers, thereby modulating downstream signaling pathways. The development of selective PDE inhibitors is a major focus of drug discovery, with several already in clinical use for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and erectile dysfunction.[1][2]

The 1H-pyrrolo[2,3-b]pyridine core, particularly its 2,6-dimethyl substituted variant, offers a unique three-dimensional structure that allows for the development of highly selective inhibitors. Researchers have successfully synthesized a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives that demonstrate potent inhibitory activity against PDE4B, a key enzyme in the inflammatory cascade.[3]

Key Applications and Therapeutic Potential

The primary application of this compound in this context is as a foundational building block for PDE4 inhibitors. PDE4 is predominantly expressed in inflammatory and immune cells, making it an attractive target for treating inflammatory conditions.[3] Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines such as TNF-α.[3]

One notable derivative, compound 11h from a recent study, which features a 1H-pyrrolo[2,3-b]pyridine core, has shown significant potential. This compound is a selective PDE4B inhibitor and has demonstrated the ability to significantly inhibit the release of TNF-α from macrophages stimulated with pro-inflammatory agents.[3] This highlights the potential of this class of compounds in treating central nervous system (CNS) diseases with an inflammatory component.[3]

Signaling Pathway of PDE4 Inhibition

The mechanism of action of PDE4 inhibitors involves the modulation of the cAMP signaling pathway. The following diagram illustrates the central role of PDE4 in this pathway and how its inhibition can lead to anti-inflammatory effects.

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pro-inflammatory Stimuli Pro-inflammatory Stimuli GPCR GPCR Pro-inflammatory Stimuli->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates 5'-AMP 5'-AMP PDE4->5'-AMP CREB CREB PKA->CREB Phosphorylates NF-kB NF-κB PKA->NF-kB Inhibits Anti-inflammatory\nResponse Anti-inflammatory Response CREB->Anti-inflammatory\nResponse Promotes Pro-inflammatory\nCytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory\nCytokines Promotes PDE4_Inhibitor PDE4 Inhibitor (e.g., 11h) PDE4_Inhibitor->PDE4 Inhibits

Figure 1: Simplified PDE4 signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives against PDE4B. The data highlights the structure-activity relationship (SAR) and the impact of different substitutions on the core scaffold.

CompoundR GroupPDE4B IC50 (μM)% Inhibition at 10 μM
11a Cyclopropyl0.4586
11b Cyclobutyl0.2894
11c Cyclopentyl0.1898
11d Cyclohexyl0.2197
11e Tetrahydro-2H-pyran-4-yl0.2596
11f 1-Methylpiperidin-4-yl1.120
11g Azetidin-3-yl0.5278
11h 3,3-Difluoroazetidin-1-yl0.1499
Rolipram (Standard)0.1299

Data extracted from "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors".[3]

Experimental Protocols

The synthesis of the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involves a multi-step process, which is outlined below.

General Synthesis Workflow

Synthesis_Workflow Start Starting Material: Ethyl 1H-pyrrolo[2,3-b]pyridine -2-carboxylate Step1 Chan-Lam Coupling: ArB(OH)₂, Cu(OAc)₂, Pyridine, CH₂Cl₂ Start->Step1 Intermediate1 N-Aryl Intermediate Step1->Intermediate1 Step2 Saponification: NaOH, MeOH/H₂O Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Amide Coupling: T3P, NHR₁R₂, DIPEA, DMF Intermediate2->Step3 Final Final Product: 1H-pyrrolo[2,3-b]pyridine -2-carboxamide Step3->Final

Figure 2: General synthetic workflow.
Detailed Protocol for the Synthesis of Compound 11h

Step 1: Synthesis of Ethyl 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1 equivalent) in CH₂Cl₂ are added (3,4-dichlorophenyl)boronic acid (1.5 equivalents), Cu(OAc)₂ (1.2 equivalents), and pyridine (2 equivalents).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the mixture is diluted with water and extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the N-aryl intermediate.

Step 2: Synthesis of 1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

  • The ethyl ester intermediate from Step 1 is dissolved in a mixture of MeOH and H₂O.

  • NaOH (2 equivalents) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The methanol is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl.

  • The resulting precipitate is filtered, washed with water, and dried to afford the carboxylic acid intermediate.

Step 3: Synthesis of (1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)(3,3-difluoroazetidin-1-yl)methanone (11h)

  • To a solution of the carboxylic acid from Step 2 (1 equivalent) in DMF are added 3,3-difluoroazetidine hydrochloride (1.2 equivalents), DIPEA (3 equivalents), and T3P (1.5 equivalents).

  • The reaction mixture is stirred at room temperature for 30 minutes to 4 hours.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to give the final compound 11h .[3]

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel phosphodiesterase inhibitors, particularly for PDE4. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for medicinal chemists. Further optimization of the lead compounds identified could lead to the development of new therapeutics for a variety of inflammatory and neurological disorders. The detailed protocols and structure-activity relationship data presented here provide a solid foundation for researchers in the field of drug development.

References

Application Notes and Protocols for the N-arylation of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry, is a critical transformation for the synthesis of a diverse range of biologically active compounds. This document provides detailed protocols for two of the most prevalent and effective methods for this transformation: the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination. These protocols are designed to be a practical guide for researchers in academic and industrial settings, facilitating the efficient synthesis of N-aryl-7-azaindole derivatives.

Key Reaction Pathways

The N-arylation of this compound can be achieved through several cross-coupling strategies. The two primary methods detailed in these notes are:

  • Ullmann Condensation (Copper-Catalyzed): This classic method involves the coupling of an aryl halide with the NH group of the pyrrolo[2,3-b]pyridine using a copper catalyst, often in the presence of a base and a ligand. Recent advancements have led to milder reaction conditions and broader substrate scope.

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): A highly versatile and widely used method, this reaction employs a palladium catalyst with a specialized ligand to couple an aryl halide or triflate with the NH group of the heterocycle. This method is known for its high efficiency and functional group tolerance.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the Copper-Catalyzed Ullmann Condensation and Palladium-Catalyzed Buchwald-Hartwig N-arylation of this compound.

ParameterCopper-Catalyzed Ullmann CondensationPalladium-Catalyzed Buchwald-Hartwig Amination
Catalyst CuI, Cu₂O, or Cu(OAc)₂Pd(OAc)₂, Pd₂(dba)₃
Ligand 1,10-Phenanthroline, DMEDA, TMEDABINAP, Xantphos, DavePhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄, NaOtBu
Solvent DMSO, DMF, Toluene, DioxaneToluene, Dioxane, THF
Arylating Agent Aryl Iodides, Aryl BromidesAryl Bromides, Aryl Chlorides, Aryl Triflates
Temperature 100-140 °C (Conventional), 110 °C (Microwave)[1][2]80-110 °C
Reaction Time 12-48 hours (Conventional), 10-30 min (Microwave)2-24 hours
Typical Yields Moderate to Excellent (up to 91%)[1]Good to Excellent

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol is a general procedure based on established Ullmann-type coupling reactions.[3][4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Copper(I) iodide (CuI) or Copper(II) oxide (Cu₂O)[2]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[2]

  • 1,10-Phenanthroline (or other suitable ligand)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)[2]

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), copper catalyst (e.g., CuI, 10 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • If a ligand is used, add 1,10-phenanthroline (20 mol%).

  • Add the anhydrous, degassed solvent (e.g., DMSO, to achieve a concentration of 0.1-0.5 M).

  • Seal the reaction vessel and heat the mixture to 110-130 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is a general procedure based on established Buchwald-Hartwig amination reactions.[5][6]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl chloride) or aryl triflate

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 1.5-2.0 equiv.)[6]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)[6]

  • Reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add this compound (1.0 equiv.), the aryl halide or triflate (1.1 equiv.), and the base (e.g., Cs₂CO₃).

  • Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.[6] Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-arylated product.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-arylation protocols.

experimental_workflow_ullmann cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Reactants: This compound Aryl Halide Copper Catalyst Base (Ligand) B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Heat and Stir (110-130 °C) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool to RT D->E F Dilute and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I N-Arylated Product H->I

Caption: Workflow for Copper-Catalyzed N-Arylation (Ullmann).

experimental_workflow_buchwald cluster_prep Catalyst Pre-formation & Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Catalyst and Ligand B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Add Reactants: This compound Aryl Halide/Triflate Base B->C D Heat and Stir (100 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Filter through Celite F->G H Concentrate G->H I Column Chromatography H->I J N-Arylated Product I->J

References

Application Notes and Protocols: 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 2,6-dimethyl-7-azaindole, is a valuable heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a privileged structure, frequently utilized as a hinge-binding motif in the development of kinase inhibitors.[1][2] The strategic placement of methyl groups at the 2- and 6-positions can influence the molecule's solubility, metabolic stability, and steric interactions within protein binding pockets, making this specific analog a versatile tool for fine-tuning the pharmacological properties of lead compounds.

These application notes provide detailed protocols for the synthesis and subsequent functionalization of this compound, enabling its use in the generation of diverse compound libraries for drug discovery and development.

Synthesis of this compound

The synthesis of the title compound can be achieved through established indole synthesis methodologies, such as the Bartoli or Fischer indole synthesis. Below is a prospective protocol based on the Bartoli indole synthesis, a robust method for constructing the 7-azaindole core.[3]

Proposed Synthetic Pathway via Bartoli Indole Synthesis

synthesis_of_2_6_dimethyl_7_azaindole start 2,4-Dimethyl-3-nitropyridine reagent1 Vinylmagnesium bromide (3 equiv.), THF, -20 °C to 0 °C start->reagent1 intermediate Intermediate Adduct reagent1->intermediate workup 1. NH4Cl (aq) 2. Acidic workup intermediate->workup product This compound workup->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bartoli-type Synthesis

Materials:

  • 2,4-Dimethyl-3-nitropyridine

  • Vinylmagnesium bromide (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dimethyl-3-nitropyridine (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -20 °C, add vinylmagnesium bromide (3.0 equiv) dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and then acidify with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: Functionalization Protocols

This compound serves as a versatile scaffold for further chemical modifications. Key reactions include N-arylation, halogenation at the C3 position, and subsequent cross-coupling reactions.

N-Arylation

The nitrogen of the pyrrole ring can be readily arylated using Chan-Lam or Buchwald-Hartwig cross-coupling conditions. This functionalization is crucial for introducing substituents that can occupy specific pockets in target proteins.

N_arylation_workflow start This compound reagents Arylboronic acid Cu(OAc)₂, Base (e.g., DBU) DCM, rt, air start->reagents product 1-Aryl-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine reagents->product

Caption: N-Arylation of this compound.

Experimental Protocol: Chan-Lam N-Arylation [4]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in DCM, add Cu(OAc)₂ (0.2 equiv) and DBU (1.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Examples of N-Arylation of 7-Azaindole Derivatives

EntryArylboronic AcidBaseCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
1Phenylboronic acidDBUCu(OAc)₂ (20)DCMrt75[4]
24-Methoxyphenylboronic acidCs₂CO₃Cu₂O (10)DMSO11085[5]
33-Chlorophenylboronic acidK₃PO₄CuI (5)DMF11068[5]
C3-Halogenation

The C3 position of the 7-azaindole nucleus is susceptible to electrophilic halogenation, providing a handle for further diversification through cross-coupling reactions.

C3_halogenation_workflow start This compound reagents N-Halosuccinimide (NXS) (e.g., NBS, NCS, NIS) Acetonitrile, rt start->reagents product 3-Halo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine reagents->product

Caption: C3-Halogenation of this compound.

Experimental Protocol: C3-Bromination

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

Procedure:

  • Dissolve this compound (1.0 equiv) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine.

Suzuki-Miyaura Cross-Coupling

The halogenated derivative can be further functionalized via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents at the C3 position.

Suzuki_coupling_workflow start 3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine reagents Arylboronic acid Pd catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Toluene/EtOH/H₂O, 80 °C start->reagents product 3-Aryl-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine reagents->product

Caption: Suzuki-Miyaura coupling of the C3-bromo derivative.

Experimental Protocol: Suzuki-Miyaura Coupling [6][7]

Materials:

  • 3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

Procedure:

  • To a degassed mixture of 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a toluene/ethanol/water solvent system, add Pd(dppf)Cl₂ (0.05 equiv).

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Table 2: Representative Examples of Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles

EntryHalogenated AzaindoleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Iodo-7-azaindolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9085[8]
26-Chloro-7-azaindole4-Methylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃Toluene/EtOH8092[6]
32-Bromo-pyridinePyridine-3-boronic acidPd(OAc)₂ (2), SPhos (4)Cs₂CO₃Dioxane/H₂O10088[9]
Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further transformations or as structural elements in their own right.[10][11]

Experimental Protocol: Sonogashira Coupling [12]

Materials:

  • 3-Bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

  • Terminal alkyne (e.g., phenylacetylene)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a solution of 3-bromo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.03 equiv), CuI (0.05 equiv), and Et₃N (2.0 equiv).

  • Stir the reaction mixture at room temperature under an inert atmosphere until completion.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly adaptable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The protocols outlined above provide a framework for its synthesis and derivatization, allowing for the systematic exploration of chemical space around this privileged scaffold. The strategic incorporation of the 2,6-dimethyl substitution pattern offers a valuable tool for medicinal chemists to optimize the drug-like properties of novel compounds.

References

Application Notes and Protocols for Assay Development with 1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing assays using 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine and related 1H-pyrrolo[2,3-b]pyridine derivatives. This class of compounds has shown significant potential as inhibitors of various protein kinases and other enzymes, making them promising candidates for drug discovery in oncology, neurodegenerative diseases, and inflammatory disorders.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to adenine, the core component of ATP.[1] This mimicry allows derivatives of this scaffold to act as competitive inhibitors for a wide range of protein kinases.[1] Research has demonstrated the efficacy of these compounds against targets such as Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), Traf2- and NCK-interacting kinase (TNIK), and c-Met, among others.[2][3][4][5] This document outlines key in vitro assays for characterizing the inhibitory activity and cellular effects of these derivatives.

Key Applications and Target-Based Assays

1H-pyrrolo[2,3-b]pyridine derivatives have been successfully developed as inhibitors for several key protein kinases implicated in various diseases. Below is a summary of their activity against different targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the FGFR signaling pathway is a crucial factor in the progression of various tumors.[2] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and identified as potent FGFR inhibitors.[2]

Quantitative Data: FGFR Inhibition

Compound IDTargetIC50 (nM)Reference
4h FGFR17[2]
FGFR29[2]
FGFR325[2]
FGFR4712[2]
Compound 1 FGFR11900[2]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

The development of potent and selective GSK-3β inhibitors is a promising strategy for the treatment of Alzheimer's disease.[3] Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated strong inhibitory activity against GSK-3β.[3]

Quantitative Data: GSK-3β Inhibition

Compound IDTargetIC50 (nM)Reference
41 GSK-3β0.22[3]
46 GSK-3β0.26[3]
54 GSK-3β0.24[3]
Other Kinase and Enzyme Inhibition

This versatile scaffold has also been utilized to develop inhibitors for other important drug targets.

Quantitative Data: Various Kinase and Enzyme Inhibition

Compound IDTargetIC50 (nM)Reference
Compound 34 c-Met1.68[5]
Compound 22 CDK848.6[6]
Compound 11h PDE4B140[7]
TNIK Inhibitors TNIK<1[4]

Signaling Pathways

The inhibitory action of 1H-pyrrolo[2,3-b]pyridine derivatives on their respective kinase targets leads to the modulation of downstream signaling pathways critical for cell proliferation, survival, and differentiation.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription AKT Akt PI3K->AKT MEK MEK RAS->MEK AKT->Transcription ERK ERK MEK->ERK ERK->Transcription FGF FGF Ligand FGF->FGFR Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->FGFR Inhibition

FGFR Signaling Pathway Inhibition.

WNT_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GSK3b GSK-3β bCatenin_p Phosphorylated β-catenin GSK3b->bCatenin_p Phosphorylation Degradation Proteasomal Degradation bCatenin_p->Degradation bCatenin β-catenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Transcription Target Gene Transcription TCF_LEF->Transcription Inhibitor 1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->GSK3b Inhibition

WNT/β-catenin Signaling Pathway Modulation.

Experimental Protocols

The following are generalized protocols for common assays used to characterize 1H-pyrrolo[2,3-b]pyridine derivatives. Researchers should optimize these protocols for their specific experimental conditions.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Synthesis Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (IC50 Determination) Characterization->Kinase_Assay Cell_Culture Cancer Cell Line Culture Kinase_Assay->Cell_Culture Proliferation_Assay Antiproliferative Assay (MTT, SRB) Cell_Culture->Proliferation_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V) Cell_Culture->Apoptosis_Assay Xenograft Xenograft Tumor Models Apoptosis_Assay->Xenograft

General Experimental Workflow.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1H-pyrrolo[2,3-b]pyridine derivative against a specific protein kinase.

Materials:

  • Recombinant human FGFR1 kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • 1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known FGFR1 inhibitor).

  • Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the FGFR1 enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of a 1H-pyrrolo[2,3-b]pyridine derivative on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)[5][8][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • The next day, treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Plot the percentage of cell viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a 1H-pyrrolo[2,3-b]pyridine derivative on cell cycle progression.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 1H-pyrrolo[2,3-b]pyridine derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the 1H-pyrrolo[2,3-b]pyridine derivative at various concentrations (e.g., 0.5x, 1x, and 2x the GI50 value) for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These protocols provide a foundation for the development of assays to characterize novel 1H-pyrrolo[2,3-b]pyridine derivatives. Further optimization and validation will be necessary for specific compounds and biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a pyridylhydrazone, which is typically formed in situ from the reaction of a substituted pyridylhydrazine with a ketone or aldehyde. For the synthesis of this compound, 5-hydrazino-2-methylpyridine and acetone are the common starting materials.

Q2: Why are the yields of azaindole synthesis, including that of this compound, often low?

A2: The electron-deficient nature of the pyridine ring can hinder the key[1][1]-sigmatropic rearrangement step in the Fischer indole synthesis, often necessitating harsh reaction conditions.[2] These conditions can, in turn, lead to side reactions and decomposition of starting materials and products, thereby lowering the overall yield.[2]

Q3: What are the key parameters to control for optimizing the yield?

A3: The critical parameters to optimize include the choice and concentration of the acid catalyst, reaction temperature, and reaction time. The purity of the starting materials, particularly the pyridylhydrazine, is also crucial to prevent side reactions.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

Q: My reaction is resulting in a very low yield or no desired product at all. What are the possible causes and how can I fix it?

A: Low to no product formation is a common challenge and can be attributed to several factors:

  • Sub-optimal Acid Catalyst: The choice of acid catalyst is critical. Polyphosphoric acid (PPA) is often effective for this transformation. Other Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂) can also be used, but their effectiveness can vary.

    • Troubleshooting:

      • Ensure the PPA is fresh and properly stored to maintain its dehydrating and catalytic activity.

      • Experiment with different acid catalysts in small-scale trials to find the optimal one for your specific setup.

  • Incorrect Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or the product, leading to tar formation.

    • Troubleshooting:

      • Carefully control the reaction temperature. For PPA-catalyzed reactions, a temperature range of 140-180°C is often employed.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature and avoid prolonged heating.

  • Impure Starting Materials: The purity of the 5-hydrazino-2-methylpyridine is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.

    • Troubleshooting:

      • Ensure the pyridylhydrazine is pure before use. If synthesized in-house, ensure it is thoroughly purified and characterized.

      • Store the hydrazine under an inert atmosphere and in the dark to prevent degradation.

Issue 2: Formation of Multiple Products and Purification Difficulties

Q: My TLC shows multiple spots, and I'm having trouble isolating the desired product. What are these side products and how can I minimize them and improve purification?

A: The formation of multiple products complicates purification and reduces the yield of the target molecule.

  • Common Side Reactions:

    • N-N Bond Cleavage: This is a common side reaction, particularly with electron-rich hydrazines, leading to the formation of amines and other byproducts.

    • Incomplete Cyclization: The reaction may stop at the hydrazone or other intermediate stages.

    • Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the formation of intractable polymeric materials.

  • Troubleshooting and Purification Strategies:

    • Optimize Reaction Conditions: Carefully control the temperature and reaction time to minimize the formation of degradation products.

    • Column Chromatography Optimization:

      • Use a long column with a fine mesh silica gel for better separation.

      • Employ a shallow gradient elution, starting with a non-polar solvent system and gradually increasing the polarity. For example, start with 100% hexanes and slowly introduce ethyl acetate.

      • If streaking is observed on the TLC plate, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the chromatography of the basic azaindole product.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different acid catalysts on the reaction yield.

CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
Polyphosphoric Acid (PPA)1602~75Adapted from similar syntheses
Sulfuric Acid (H₂SO₄)1004~40-50General Fischer Indole conditions
Zinc Chloride (ZnCl₂)1803~60General Fischer Indole conditions

Note: These yields are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Synthesis of 5-hydrazino-2-methylpyridine

This precursor can be synthesized from 2-chloro-5-nitropyridine.

  • Step 1: Synthesis of 2-hydrazinyl-5-nitropyridine: 2-chloro-5-nitropyridine is reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Step 2: Reduction of the nitro group: The resulting 2-hydrazinyl-5-nitropyridine is then reduced to 5-amino-2-hydrazinylpyridine, for example, using a reducing agent like tin(II) chloride in hydrochloric acid.

  • Step 3: Diazotization and reduction: The amino group is diazotized with sodium nitrite and then reduced to afford 5-hydrazino-2-methylpyridine.

Synthesis of this compound

This protocol describes the Fischer indole synthesis using polyphosphoric acid as the catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA) (10 equivalents by weight to the hydrazine). Heat the PPA to approximately 80°C with stirring.

  • Addition of Reactants: To the heated PPA, add 5-hydrazino-2-methylpyridine hydrochloride (1 equivalent) and acetone (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 100°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 160°C and maintain this temperature for 2 hours. Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes).

  • Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is basic (pH ~9-10).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Mix 5-hydrazino-2-methylpyridine and acetone with PPA start->reactants heating Heat to 160°C for 2h reactants->heating workup Quench with ice and neutralize heating->workup extraction Extract with organic solvent workup->extraction purification Column Chromatography extraction->purification product 2,6-Dimethyl-1H-pyrrolo [2,3-b]pyridine purification->product troubleshooting_workflow start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity First Step check_catalyst Evaluate Acid Catalyst (e.g., PPA activity) check_purity->check_catalyst Pure impure Purify Starting Materials check_purity->impure Impure optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp OK change_catalyst Try Different Catalyst or Fresh PPA check_catalyst->change_catalyst Suspect optimize_time Optimize Reaction Time optimize_temp->optimize_time adjust_temp Screen Temperatures (e.g., 140-180°C) optimize_temp->adjust_temp monitor_tlc Monitor by TLC to find optimal time optimize_time->monitor_tlc

References

Technical Support Center: Purification of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Purity After Initial Extraction Incomplete reaction or presence of highly polar starting materials or byproducts. The synthesis of 1H-pyrrolo[2,3-b]pyridines can be achieved through methods analogous to the Fischer indole synthesis, which may result in various side products.[1]- Wash the organic layer thoroughly: Use a saturated aqueous solution of sodium bicarbonate to remove acidic impurities, followed by brine to reduce the water content before drying. - Perform a preliminary purification: If the crude product is highly impure, consider a preliminary filtration through a plug of silica gel, eluting with a non-polar solvent to remove baseline impurities before proceeding to column chromatography.
Difficulty in Separating the Product from Impurities via Column Chromatography Co-elution of the product with impurities of similar polarity, such as positional isomers or unreacted advanced intermediates.- Optimize the solvent system: Employ a gradient elution with a solvent system that provides better separation. Common solvent systems for related compounds include ethyl acetate/n-pentane, methanol/dichloromethane (DCM), and acetone/DCM.[2][3] - Try a different stationary phase: If silica gel does not provide adequate separation, consider using alumina or a reverse-phase C18 column. - Analyze fractions carefully: Use thin-layer chromatography (TLC) to analyze the collected fractions to ensure accurate identification and combination of the pure product fractions.
Product is an Oil or Gummy Solid After Chromatography Presence of residual solvents or minor impurities preventing crystallization. Some pyrrolo[2,3-b]pyridine derivatives have been reported as viscous liquids.[3]- Co-evaporate with a high-boiling point solvent: Dissolve the oily product in a minimal amount of a low-boiling solvent like DCM, then add a higher-boiling non-solvent like hexane and evaporate. This can sometimes induce precipitation. - Attempt recrystallization from various solvents: Even if an oil, attempting to dissolve it in a minimal amount of a hot solvent and cooling slowly can sometimes yield crystals. For related compounds, recrystallization from dichloromethane/hexane has been successful.[4]
Product is Colored (Yellow, Brown, or Pink) Presence of oxidized impurities or residual acid/base from the synthesis. The crude product of similar syntheses is often described as a brown viscous liquid.[3]- Treat with activated carbon: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through celite. This can remove colored impurities. - Recrystallization: This is often the most effective method for removing colored impurities. Experiment with different solvent pairs.
Low Yield After Purification Loss of product during extraction, multiple purification steps, or product instability.- Minimize transfers: Each transfer of the material can result in loss. - Ensure complete extraction: Perform multiple extractions from the aqueous layer. - Check the pH: Ensure the aqueous layer is at the correct pH to minimize the solubility of the product before extraction. The basicity of the pyridine nitrogen can lead to solubility in acidic aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Based on common synthetic routes for 1H-pyrrolo[2,3-b]pyridines, such as modified Fischer-indole and Madelung syntheses, potential impurities include unreacted starting materials (e.g., substituted hydrazines and ketones), positional isomers, and partially cyclized intermediates.[1] Over-alkylation or side reactions on the pyridine ring can also lead to byproducts.

Q2: Which column chromatography conditions are recommended for the purification of this compound?

A2: For various substituted 1H-pyrrolo[2,3-b]pyridine derivatives, silica gel column chromatography is commonly used.[2][3][4] Effective solvent systems reported for analogous compounds include:

  • Methanol in Dichloromethane (e.g., 5% MeOH in DCM)[2]

  • Acetone in Dichloromethane (e.g., 1:1 ratio)[3]

  • Ethyl Acetate in n-Pentane or Hexanes (e.g., 8:2 ratio)[3]

A gradient elution is often recommended to achieve the best separation.

Q3: What is the best way to remove colored impurities from my final product?

A3: Recrystallization is a highly effective method for removing colored impurities. If the product is a solid, dissolving it in a minimal amount of a hot solvent and allowing it to cool slowly can yield pure, colorless crystals. If recrystallization is challenging or the product is an oil, treatment with activated carbon can be effective.

Q4: My product appears pure by NMR, but I'm getting a broad melting point. What could be the issue?

A4: A broad melting point can indicate the presence of residual solvents or a small amount of an impurity that is not easily detected by NMR. Try drying the sample under high vacuum for an extended period. If the issue persists, a final purification step, such as a short-path distillation (if thermally stable) or preparative HPLC, may be necessary.

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase chromatography can be a powerful tool, especially if the impurities are more polar than the product. A common mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the purification of a substituted 1H-pyrrolo[2,3-b]pyridine derivative is as follows:

General Column Chromatography Protocol:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., DCM). If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes or pentane).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate). For example, start with 100% hexanes, then move to 5% ethyl acetate in hexanes, 10%, 20%, and so on.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator may induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Presentation

The following table summarizes purification methods used for various 1H-pyrrolo[2,3-b]pyridine derivatives found in the literature.

Compound Purification Method Eluent/Solvent System Reference
5-(trifluoromethyl)-3-((3,4-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine derivativeColumn Chromatography5% MeOH in DCM[2]
Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesSilica-gel flash column chromatographyAcetone/DCM (1:1)[3]
Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivativesSilica gel flash column chromatographyEtOAc/n-pentane (8:2)[3]
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineColumn Chromatography followed by RecrystallizationCH₂Cl₂/MeOH (20:1) for column; CH₂Cl₂/hexane for recrystallization[4]
2,6-dimethyl-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzoic acidFlash silica chromatography1-10% MeOH/CH₂Cl₂[5]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_final Final Product & Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Recrystallization Recrystallization (Optional, for high purity) Solvent_Removal->Recrystallization Pure_Product Pure Product Solvent_Removal->Pure_Product If sufficiently pure Recrystallization->Pure_Product Purity_Analysis Purity Analysis (NMR, LC-MS, MP) Pure_Product->Purity_Analysis

Caption: Experimental workflow for the purification of this compound.

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 2,6-dimethyl-7-azaindole. The following information is structured to address common issues encountered during the synthesis, with a focus on the widely utilized Leimgruber-Batcho method.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to prepare this compound?

A1: The Leimgruber-Batcho synthesis is a highly effective and popular method for preparing a variety of indoles and azaindoles, including this compound. This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to yield the desired indole. For the synthesis of this compound, the starting material is 2,6-dimethyl-3-nitropyridine. This method is often preferred over others, such as the Fischer indole synthesis, due to the ready availability of starting materials and generally high yields under mild conditions.[1]

Q2: I am having trouble with the first step, the nitration of 2,6-lutidine. What are the common pitfalls?

A2: Direct nitration of 2,6-lutidine can be challenging due to the basicity of the pyridine nitrogen, which can be protonated under strongly acidic nitrating conditions, deactivating the ring towards electrophilic substitution. A more effective approach is the nitration of 2,6-lutidine N-oxide. However, side reactions can still occur, including the formation of dinitro-isomers or other oxidation byproducts if the reaction temperature and concentration of nitrating agents are not carefully controlled.

Q3: During the enamine formation step of the Leimgruber-Batcho synthesis, my reaction mixture is turning dark, and the yield is low. What could be the cause?

A3: A dark coloration and low yield during enamine formation can indicate several issues. One common problem is the presence of other active methylene groups in your starting material that can also react with the dimethylformamide dimethyl acetal (DMF-DMA).[2] While less of a concern with 2,6-dimethyl-3-nitropyridine, impurities in the starting material could lead to side reactions. Additionally, prolonged heating in DMF can lead to solvent degradation and byproduct formation. The use of microwave-assisted heating has been shown to reduce reaction times and improve product purity.

Q4: What are the typical byproducts I should expect during the reductive cyclization step?

A4: A common side reaction during the catalytic hydrogenation (reductive cyclization) is the reduction of the enamine double bond, which leads to the formation of a 2-aminopyridylethylamine byproduct.[2] This byproduct is generally formed in small amounts (less than 10%) and can typically be separated from the desired neutral indole product through standard purification techniques.[2] Another potential side reaction, particularly if there are other reducible functional groups like nitriles present, is the intramolecular addition of the hydroxylamine intermediate, which can lead to carboxamide byproducts.[2]

Q5: How can I best purify the final this compound product?

A5: Purification of the final product can typically be achieved through standard techniques such as column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material. The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound via the Leimgruber-Batcho methodology.

Issue 1: Low Yield in the Nitration of 2,6-Lutidine
Potential Cause Recommended Solution
Direct nitration of 2,6-lutidine leads to protonation and deactivation of the pyridine ring. Convert 2,6-lutidine to 2,6-lutidine N-oxide before nitration. The N-oxide group activates the pyridine ring for electrophilic substitution.
Formation of multiple nitrated isomers. Carefully control the reaction temperature and the stoichiometry of the nitrating agent. Lower temperatures generally favor the formation of the desired 3-nitro isomer.
Oxidation of the starting material or product. Use a milder nitrating agent or perform the reaction at a lower temperature to minimize oxidative side reactions.
Issue 2: Incomplete or Low-Yielding Enamine Formation
Potential Cause Recommended Solution
Insufficient reactivity of the methyl group. The methyl group at the 2-position of 2,6-dimethyl-3-nitropyridine is activated by the adjacent nitro group. Ensure the reaction is heated sufficiently to promote condensation with DMF-DMA. The use of pyrrolidine can also enhance the reactivity.[1]
Decomposition of reagents or product at high temperatures. Consider using microwave-assisted heating to shorten the reaction time and potentially reduce thermal degradation.
Presence of moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the DMF-DMA and the enamine product.
Issue 3: Formation of Byproducts During Reductive Cyclization
Potential Cause Recommended Solution
Reduction of the enamine double bond. This is a known side reaction.[2] Optimize the catalyst and reaction conditions. Using a less active catalyst or shorter reaction times may minimize this byproduct. The resulting amine byproduct can often be separated by chromatography.
Incomplete cyclization. Ensure the complete reduction of the nitro group to the amine, which is necessary for the subsequent cyclization. The choice of reducing agent (e.g., Raney nickel, Pd/C, SnCl₂, Na₂S₂O₄) can influence the efficiency of this step.[1]
Formation of polymeric materials. High reaction temperatures or prolonged reaction times can sometimes lead to polymerization. Maintain a controlled temperature and monitor the reaction progress to stop it once the starting material is consumed.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. Researchers should adapt these protocols to their specific laboratory conditions and scale.

Protocol 1: Synthesis of 2,6-Dimethyl-3-nitropyridine
  • N-Oxidation of 2,6-Lutidine: Dissolve 2,6-lutidine in a suitable solvent such as acetic acid. Add hydrogen peroxide dropwise at a controlled temperature (e.g., 70-80 °C). Monitor the reaction by TLC. After completion, cool the reaction mixture and carefully neutralize it to precipitate the 2,6-lutidine N-oxide.

  • Nitration of 2,6-Lutidine N-Oxide: To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add the 2,6-lutidine N-oxide. After the addition, allow the reaction to warm to room temperature and then heat to a specific temperature (e.g., 60-80 °C) for a set period. Monitor the reaction progress by TLC. Carefully pour the reaction mixture onto ice and neutralize with a base to precipitate the 2,6-dimethyl-3-nitropyridine. Purify the product by recrystallization or column chromatography.

Protocol 2: Leimgruber-Batcho Synthesis of this compound
  • Enamine Formation: A mixture of 2,6-dimethyl-3-nitropyridine, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in an anhydrous solvent like DMF is heated. The reaction can be performed under conventional heating (e.g., 100-120 °C for several hours) or using microwave irradiation for a shorter duration. Monitor the reaction by TLC until the starting material is consumed. The resulting enamine is often a colored compound and may be used directly in the next step without purification.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A reducing agent such as Raney nickel and hydrazine hydrate, or catalytic hydrogenation with Pd/C, is added.[1] The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Visualizations

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts IncompleteReaction Incomplete Reaction Start->IncompleteReaction CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagents) LowYield->OptimizeConditions AdjustStoichiometry Adjust Reagent Stoichiometry LowYield->AdjustStoichiometry AnalyzeByproducts Identify Byproducts (NMR, MS) Byproducts->AnalyzeByproducts IncompleteReaction->OptimizeConditions ChangeCatalyst Change Catalyst/Reducing Agent IncompleteReaction->ChangeCatalyst Purification Improve Purification Method AnalyzeByproducts->OptimizeConditions AnalyzeByproducts->Purification

Caption: A logical workflow for troubleshooting common issues in synthesis.

Signaling Pathway of Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 2_6_dimethyl_3_nitropyridine 2,6-Dimethyl-3-nitropyridine Enamine Enamine Intermediate 2_6_dimethyl_3_nitropyridine->Enamine Condensation DMFDMA DMF-DMA / Pyrrolidine DMFDMA->Enamine Final_Product This compound Enamine->Final_Product Reductive Cyclization

Caption: Key stages of the Leimgruber-Batcho synthesis pathway.

References

improving the stability of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a 7-azaindole derivative, can be influenced by several factors including pH, exposure to light, temperature, and the presence of oxidizing agents. The solvent system used also plays a critical role in the stability of the compound.[1][]

Q2: How does pH affect the stability of the compound?

A2: The pH of a solution can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze hydrolytic degradation.[3] The pyridine nitrogen in the 7-azaindole ring can be protonated at low pH, which may alter the electron distribution and susceptibility to degradation. It is crucial to determine the optimal pH range for your specific application to minimize degradation.[4]

Q3: Is this compound sensitive to light?

A3: Yes, 7-azaindole and its derivatives can be sensitive to light.[1][3] Exposure to UV or visible light can lead to photodegradation, resulting in the formation of impurities and loss of potency. It is recommended to handle and store solutions of this compound in amber vials or otherwise protected from light.

Q4: What is the expected thermal stability of this compound in solution?

A4: Elevated temperatures can accelerate the degradation of this compound.[5] The rate of degradation reactions, such as hydrolysis and oxidation, generally increases with temperature. For long-term storage, it is advisable to keep solutions at refrigerated or frozen conditions, after confirming that precipitation will not occur.

Q5: Are solutions of this compound susceptible to oxidation?

A5: The 7-azaindole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products.[6] The presence of atmospheric oxygen or oxidizing agents in the solution can promote this degradation.

Q6: What are the best practices for preparing and storing solutions of this compound?

A6: To enhance stability, consider the following best practices:

  • Solvent Selection: Use high-purity solvents and consider the solubility and stability of the compound in your chosen solvent system.

  • pH Control: Use buffers to maintain the pH of aqueous solutions within a stable range.[7]

  • Light Protection: Store solutions in amber-colored containers or protect them from light in other ways.[8]

  • Inert Atmosphere: For long-term storage or if the compound is particularly sensitive to oxidation, consider purging the solution and vial headspace with an inert gas like nitrogen or argon.[7]

  • Temperature Control: Store solutions at the lowest practical temperature to slow down degradation, taking care to avoid precipitation.[4]

  • Use of Excipients: Consider the addition of antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate oxidative degradation.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Solution turns yellow or brown over time. This often indicates degradation of the compound, possibly due to oxidation or photodegradation.Prepare fresh solutions for critical experiments. Store stock solutions protected from light and at low temperatures. Consider purging with an inert gas.
Precipitate forms in the solution upon storage. The compound may have limited solubility in the chosen solvent at the storage temperature. The precipitate could also be a degradation product.Determine the solubility of the compound at different temperatures. Consider using a co-solvent to improve solubility. If degradation is suspected, analyze the precipitate.
Loss of biological activity or inconsistent results in assays. This is a strong indicator of compound degradation.Perform a stability study of the compound under your experimental conditions. Prepare fresh solutions from solid material for each experiment. Re-evaluate your storage and handling procedures.
Appearance of new peaks in HPLC analysis of the solution. These new peaks are likely degradation products.Conduct a forced degradation study to identify potential degradation products and establish the degradation profile of your compound. This will help in developing a stability-indicating analytical method.

Stability Profile of 7-Azaindole Derivatives

The following table summarizes the general stability of the 7-azaindole core under various stress conditions. This can be used as a predictive guide for this compound.

Stress Condition Expected Stability Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) Potentially labileHydrolysis of the pyrrole ring, other acid-catalyzed degradation products.
Alkaline Hydrolysis (e.g., 0.1 M NaOH) Potentially labileHydrolysis of the pyrrole ring, other base-catalyzed degradation products.
Oxidative (e.g., 3% H₂O₂) Susceptible to oxidationN-oxides, hydroxylated derivatives, and other oxidation products.[6]
Thermal (e.g., 60°C) Degradation rate will increase with temperature.Products of hydrolysis and oxidation.
Photolytic (UV/Vis light) PhotolabileA variety of photodecomposition products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3] A general approach is provided below, which should be adapted based on the specific properties of the compound and the analytical method used (e.g., HPLC-UV, LC-MS).

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solvent for the compound (e.g., Methanol, Acetonitrile, Water)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Calibrated pH meter, temperature-controlled oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C). For solid-state thermal stress, place the neat compound in the oven.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the observed degradation rate. The target degradation is typically 5-20%.[5]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples, including a non-degraded control, by a suitable analytical method (e.g., reverse-phase HPLC with UV detection).

    • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Mass balance should be calculated to ensure that all degradation products are being detected.[10]

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample and to detect any degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient elution (example): Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Prepare the sample solution to be analyzed at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (determined by UV scan of the compound).

  • Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks.

Visualizations

cluster_degradation Potential Degradation Pathway Compound Compound Oxidized_Product Oxidized Product (e.g., N-oxide) Compound->Oxidized_Product Oxidizing Agent (e.g., H₂O₂) Hydrolyzed_Product Hydrolyzed Product (Ring Opening) Compound->Hydrolyzed_Product Acid/Base Photodegradation_Product Photodegradation Product Compound->Photodegradation_Product Light (UV/Vis)

Caption: A simplified diagram illustrating potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Prepare Stock Solution Stress Apply Stress (Acid, Base, Oxidant, Heat, Light) Start->Stress Sample Sample at Time Points Stress->Sample Neutralize Neutralize (if needed) Sample->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Evaluate Evaluate Data (Purity, Degradants, Mass Balance) Analyze->Evaluate End End Evaluate->End

Caption: A general experimental workflow for conducting a forced degradation study.

cluster_decision Stabilization Strategy Decision Tree Instability Instability Observed Cause Identify Cause Instability->Cause Oxidation Oxidation Cause->Oxidation Discoloration Hydrolysis Hydrolysis Cause->Hydrolysis pH Dependent Photodegradation Photodegradation Cause->Photodegradation Light Exposure Add_Antioxidant Add Antioxidant/ Inert Gas Oxidation->Add_Antioxidant Adjust_pH Adjust pH/ Use Buffer Hydrolysis->Adjust_pH Protect_Light Protect from Light Photodegradation->Protect_Light

Caption: A decision tree to guide the selection of an appropriate stabilization strategy.

References

Technical Support Center: 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting failed 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole) coupling reactions. This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting advice for common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with a halo-substituted this compound. What are the primary causes and how can I troubleshoot this?

A1: Low to no product formation in Suzuki-Miyaura couplings involving this compound can stem from several factors, often exacerbated by the specific nature of this heterocyclic substrate. The primary areas to investigate are the catalyst system, reaction conditions, and the stability of your reagents.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough.

    • Recommendation: Employ a more active catalyst system. Buchwald ligands such as SPhos, XPhos, and RuPhos are often effective for heteroaryl couplings due to their electron-rich nature and steric bulk, which promotes the formation of the active monoligated palladium(0) species. N-heterocyclic carbene (NHC) ligands are also a powerful alternative. The steric hindrance from the 2-methyl group on your substrate may require a less bulky ligand to facilitate coordination.

  • Base Selection and Strength: The base is crucial for the transmetalation step. Its strength, solubility, and potential for side reactions are important considerations.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often successful. If solubility is an issue, consider a mixed solvent system (e.g., dioxane/water) or a soluble organic base.

  • Solvent System and Temperature: The solvent must effectively dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water. In cases where boronic acid instability is a concern, anhydrous conditions may be necessary. Increasing the reaction temperature can help overcome the activation energy for the oxidative addition step, especially with less reactive aryl chlorides.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed by sparging with an inert gas (e.g., Argon or Nitrogen) before use. Maintain an inert atmosphere throughout the reaction setup and duration.

  • Protodeboronation of Boronic Acid: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue, particularly with heteroaryl boronic acids.

    • Recommendation: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable.

Q2: My Suzuki-Miyaura reaction is producing significant amounts of homocoupling byproducts (Ar-Ar and/or Ar'-Ar'). How can I minimize this?

A2: Homocoupling is often promoted by the presence of oxygen or can be catalyzed by palladium.

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: As mentioned above, thorough degassing of solvents and maintaining a strict inert atmosphere is the first line of defense against oxygen-mediated homocoupling.

  • Control of Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

  • Choice of Palladium Source: Using a Pd(0) source directly (e.g., Pd₂(dba)₃) can sometimes be advantageous over in situ reduction of a Pd(II) precatalyst.

  • Purity of Reagents: Ensure the purity of your boronic acid, as impurities can sometimes promote side reactions.

Buchwald-Hartwig Amination Reactions

Q3: I am attempting a Buchwald-Hartwig amination on a halo-substituted this compound and observing no reaction or very low conversion. What should I investigate?

A3: The challenges in Buchwald-Hartwig amination of this substrate are often related to catalyst inhibition by the nitrogen atoms of the azaindole core and potential steric hindrance.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of an appropriate palladium precatalyst and ligand is paramount.

    • Recommendation: Use specialized, bulky, and electron-rich ligands that are known to be effective for heteroaromatic substrates. Buchwald's biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are excellent choices. These ligands stabilize the palladium center and promote the challenging reductive elimination step.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome.

    • Recommendation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used. The choice may depend on the specific amine and halide. For unprotected NH on the pyrrole ring, a strong base like LiHMDS can deprotonate both the amine and the azaindole, which can sometimes be beneficial.[1]

  • Solvent: The solvent can influence the solubility of the base and the stability of the catalytic species.

    • Recommendation: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.

  • Steric Hindrance: The 2,6-dimethyl substitution pattern can create steric congestion around the reaction center, potentially slowing down the reaction.

    • Recommendation: If steric hindrance is suspected, a less bulky ligand might be beneficial, or a higher reaction temperature may be required to overcome the steric barrier.

Q4: My Buchwald-Hartwig reaction is leading to decomposition of my starting material or product. What could be the cause?

A4: Decomposition can be caused by excessively high temperatures or an inappropriate choice of base.

Troubleshooting Steps:

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to degradation.

    • Recommendation: Screen a range of temperatures to find the optimal balance between reaction rate and stability.

  • Base Compatibility: Some strong bases can be too harsh for sensitive substrates.

    • Recommendation: If decomposition is observed with a very strong base like NaOtBu, consider switching to a milder base such as K₃PO₄ or Cs₂CO₃ and adjusting the temperature accordingly.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of related azaindole derivatives. These can serve as a starting point for optimizing your reaction with this compound.

Table 1: Suzuki-Miyaura Coupling of Halo-7-Azaindole Derivatives

EntryHalo-7-AzaindoleCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
25-Bromo-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane/H₂O8092
36-Chloro-7-azaindole3-Pyridylboronic acidPdCl₂(dppf) (5)-Na₂CO₃DME/H₂O9078

Table 2: Buchwald-Hartwig Amination of Halo-7-Azaindole Derivatives

EntryHalo-7-AzaindoleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-Chloro-7-azaindoleMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10091
25-Bromo-7-azaindoleAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11085
34-Chloro-7-azaindoleN-MethylpiperazineP1 precatalyst (0.5)RuPhos (0.5)LiHMDSTHF6594[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Halo-2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the halo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Halo-2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).

  • Add the halo-2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the base (e.g., NaOtBu, 1.2-2.0 equiv).

  • Add the degassed anhydrous solvent (e.g., toluene).

  • Add the amine (1.1-1.5 equiv).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Suzuki_Coupling start Low/No Yield in Suzuki Coupling catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base No sol_catalyst Switch to Buchwald (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst Yes conditions Are Reaction Conditions Optimal? base->conditions No sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). Consider solvent system. base->sol_base Yes reagents Are Reagents Stable? conditions->reagents No sol_conditions Increase temperature (80-120 °C). Ensure system is degassed. conditions->sol_conditions Yes sol_reagents Use boronic ester or trifluoroborate salt to avoid protodeboronation. reagents->sol_reagents Yes success Successful Coupling reagents->success No sol_catalyst->success sol_base->success sol_conditions->success sol_reagents->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Troubleshooting_Buchwald_Hartwig start Low/No Yield in Buchwald-Hartwig Amination catalyst Is the Catalyst/Ligand Appropriate? start->catalyst base Is the Base Suitable? catalyst->base No sol_catalyst Use bulky, electron-rich ligands (XPhos, RuPhos). Use a suitable precatalyst. catalyst->sol_catalyst Yes sterics Is Steric Hindrance an Issue? base->sterics No sol_base Screen strong, non-nucleophilic bases (NaOtBu, LiHMDS, K3PO4). base->sol_base Yes decomposition Is Decomposition Occurring? sterics->decomposition No sol_sterics Increase temperature. Consider a less bulky ligand. sterics->sol_sterics Yes sol_decomposition Lower reaction temperature. Use a milder base (K3PO4). decomposition->sol_decomposition Yes success Successful Amination decomposition->success No sol_catalyst->success sol_base->success sol_sterics->success sol_decomposition->success

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Catalytic_Cycle_Suzuki cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X_L2 R-Pd(II)-X(L)₂ Pd(0)L2->R-Pd(II)-X_L2 Oxidative Addition Oxidative_Addition->R-Pd(II)-X_L2 Ar-X Transmetalation Transmetalation (R'-B(OR)₂ + Base) R-Pd(II)-R'_L2 R-Pd(II)-R'(L)₂ R-Pd(II)-X_L2->R-Pd(II)-R'_L2 Transmetalation Transmetalation->R-Pd(II)-R'_L2 Ar'-B(OR)₂ R-Pd(II)-R'_L2->Pd(0)L2 Reductive Elimination Reductive_Elimination Reductive Elimination R-R' R-R' Reductive_Elimination->R-R'

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

Navigating the Scale-Up Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of heterocyclic compounds is a critical juncture in the journey from laboratory discovery to pharmaceutical development. 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a significant 7-azaindole derivative, presents unique challenges and considerations when transitioning from bench-scale synthesis to pilot plant or industrial production. This technical support center provides essential guidance, troubleshooting strategies, and frequently asked questions to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: While several methods exist for synthesizing the 7-azaindole core, for large-scale production, a robust and cost-effective route is paramount. A common approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. One such scalable method is a modified Bartoli indole synthesis or a palladium-catalyzed cross-coupling strategy followed by cyclization. The selection of the route should consider starting material availability, cost, and the safety profile of the reagents and intermediates.

Q2: I am experiencing a significant drop in yield upon scaling up the synthesis. What are the likely causes?

A2: Yield reduction during scale-up is a frequent issue and can be attributed to several factors. Inadequate temperature control in larger reactors can lead to the formation of byproducts. Slower mixing in large vessels can result in localized concentration gradients, affecting reaction kinetics and selectivity. The order and rate of reagent addition also become more critical at scale. A thorough process hazard analysis and optimization of reaction parameters in a pilot plant setting are crucial to mitigate these effects.

Q3: How can I minimize the formation of impurities during the large-scale synthesis?

A3: Impurity profiles often change upon scale-up. To minimize impurities, ensure the purity of your starting materials, as contaminants can have a more pronounced effect in larger batches. Precise control over reaction temperature, pressure, and stoichiometry is essential. The use of in-process controls (e.g., HPLC, GC) to monitor reaction completion and impurity formation can allow for timely adjustments.

Q4: What are the key safety considerations for the industrial-scale synthesis of this compound?

A4: A comprehensive safety review is mandatory before any scale-up operation. Key considerations include the flammability and toxicity of solvents and reagents, the potential for exothermic reactions and the need for adequate cooling capacity, and the safe handling of pyrophoric or water-sensitive reagents. A Process Safety Management (PSM) program should be in place, including a thorough Process Hazard Analysis (PHA).

Troubleshooting Guides

Guide 1: Low Yield and Incomplete Conversion

This guide provides a systematic approach to diagnosing and resolving issues of low yield and incomplete reactions during the scale-up synthesis.

Symptom Possible Cause Recommended Action
Low Yield Inefficient heat transfer in a large reactor leading to side reactions.- Optimize the reactor's heating and cooling system.- Consider a jacketed reactor with a suitable heat transfer fluid.- Evaluate a continuous flow process for better temperature control.
Poor mixing resulting in localized "hot spots" or areas of high reagent concentration.- Increase agitator speed and ensure appropriate impeller design for the vessel geometry.- Optimize the rate and location of reagent addition.
Degradation of starting material or product under prolonged reaction times.- Monitor the reaction progress closely using in-process controls.- Optimize reaction conditions (temperature, catalyst loading) to reduce reaction time.
Incomplete Conversion Insufficient catalyst activity or deactivation at a larger scale.- Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents.- Evaluate different catalyst loadings or a more robust catalyst.
Phase transfer limitations in heterogeneous reaction mixtures.- Use a suitable phase transfer catalyst if applicable.- Optimize agitation to ensure good mixing of different phases.

Experimental Protocols & Data

Representative Scale-Up Synthesis Data

The following table illustrates a comparison of key parameters between lab-scale and pilot-plant scale for a representative 7-azaindole synthesis, highlighting common trends observed during scale-up.

Parameter Lab Scale (100 g) Pilot Plant Scale (10 kg) Considerations for Scale-Up
Starting Material Purity >98%>99.5%Higher purity is crucial at a larger scale to avoid the accumulation of impurities that can affect yield and downstream processing.
Reaction Time 8 hours12 hoursLonger reaction times are often necessary to ensure complete conversion due to mass and heat transfer limitations.
Typical Yield 85%75-80%A slight decrease in yield is common and should be factored into production planning.
Final Product Purity (after initial isolation) 95%90-95%Purity may be lower before final purification due to differences in work-up and isolation procedures at scale.
Purification Method Column ChromatographyCrystallization / RecrystallizationChromatography is often not economically viable for large quantities. Developing a robust crystallization process is critical.
General Experimental Protocol: Synthesis of a Substituted 7-Azaindole (Illustrative)

This protocol is a generalized representation and should be adapted and optimized for the specific synthesis of this compound.

Step 1: N-Protection of the Starting Aminopyridine

  • To a stirred solution of the substituted 2-aminopyridine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate) and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Crystallize the protected aminopyridine from a suitable solvent system to obtain a pure intermediate.

Step 2: Directed Ortho-Metalation and Introduction of the Pyrrole Ring Precursor

  • In a separate reactor, prepare a solution of a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the base solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of the protected aminopyridine to the cold base solution to effect directed ortho-metalation.

  • After a suitable stirring period, add the electrophile that will form part of the pyrrole ring (e.g., a substituted aldehyde or ketone).

  • Allow the reaction to proceed to completion at low temperature before quenching with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product into an organic solvent and purify by crystallization.

Step 3: Cyclization and Deprotection to form the 7-Azaindole Ring

  • Subject the intermediate from Step 2 to conditions that promote cyclization to form the pyrrole ring. This may involve heating in the presence of an acid or base catalyst.

  • Once cyclization is complete, remove the N-protecting group under appropriate conditions (e.g., treatment with a strong acid for a Boc group).

  • Neutralize the reaction mixture and isolate the crude this compound.

  • Purify the final product by crystallization or other suitable large-scale purification techniques to meet the required specifications.

Visualizations

experimental_workflow cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing start Starting Materials (Substituted Pyridine) step1 Step 1: N-Protection start->step1 qc1 QC Check 1 (Purity, Identity) step1->qc1 step2 Step 2: Ortho-metalation & Electrophilic Addition qc1->step2 ipc1 In-Process Control (Reaction Completion) step2->ipc1 step3 Step 3: Cyclization & Deprotection isolation Crude Product Isolation step3->isolation ipc1->step3 purification Purification (Crystallization) isolation->purification qc2 Final QC (Purity, Assay, Impurities) purification->qc2 final_product Final Product: This compound qc2->final_product

Caption: A typical experimental workflow for the multi-step synthesis of this compound.

troubleshooting_workflow start Low Yield or Purity Issue in Scale-Up Synthesis q1 Was the reaction exothermic? start->q1 a1_yes Improve Heat Transfer: - Check reactor jacket - Optimize coolant flow - Slower reagent addition q1->a1_yes Yes q2 Is the reaction mixture homogeneous? q1->q2 No a1_yes->q2 a2_no Improve Mixing: - Increase agitation speed - Evaluate impeller design - Consider a phase transfer catalyst q2->a2_no No q3 Are there new impurities detected by in-process controls? q2->q3 Yes a2_no->q3 a3_yes Investigate Side Reactions: - Analyze impurity structure - Adjust reaction temperature - Evaluate starting material purity q3->a3_yes Yes end Optimized Process q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common issues encountered during the scale-up synthesis.

avoiding dimer formation in 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges in your experiments, with a particular focus on avoiding undesired side reactions like dimer formation.

Frequently Asked Questions (FAQs)

Q1: Is dimer formation a common issue in reactions with this compound?

A1: While not extensively documented as a widespread problem for this specific substituted 7-azaindole, the potential for covalent dimer formation exists under certain reaction conditions. The 7-azaindole scaffold possesses reactive sites that could, in principle, lead to self-coupling. Dimerization is more commonly observed as a side reaction in broader classes of heterocyclic compounds, particularly under conditions such as strong basic media, oxidative environments, or during certain metal-catalyzed cross-coupling reactions.

Q2: What types of dimers could potentially form?

A2: Based on the reactivity of the 7-azaindole nucleus, several hypothetical dimer structures are possible. These could involve the formation of a C-C or C-N bond between two molecules of this compound. The most likely points of connection would be between the pyrrole nitrogen and a carbon on the pyridine or pyrrole ring of another molecule, or between two carbon atoms (C-C). For instance, in palladium-catalyzed cross-coupling reactions involving a halogenated 7-azaindole, a common side product can be the homocoupled biazaindole.

Q3: What are the general strategies to minimize the risk of dimer formation?

A3: Key strategies to prevent dimerization include:

  • Protecting the N-H group: The pyrrole nitrogen is often a reactive site. Protecting it with a suitable group (e.g., Boc, SEM, or tosyl) can prevent its participation in unwanted side reactions.

  • Careful choice of base: Strong, non-nucleophilic bases are often preferred. The choice of base can significantly influence the reaction pathway.

  • Control of reaction stoichiometry: Using a precise stoichiometry of reactants can minimize the chances of self-coupling.

  • Optimization of catalyst and ligand systems: In metal-catalyzed reactions, the choice of ligand and catalyst can be crucial in promoting the desired transformation over side reactions like homocoupling.

  • Temperature and reaction time control: Running reactions at the lowest effective temperature and for the shortest necessary time can help reduce the formation of byproducts.

Troubleshooting Guide

Issue 1: An unexpected, high-molecular-weight byproduct is observed in a base-mediated reaction (e.g., alkylation, acylation).

Q: My reaction with this compound using a strong base like NaH or LDA is giving a significant amount of an unknown product with approximately double the mass of my starting material. Could this be a dimer?

A: Yes, it is possible that you are observing a covalently linked dimer. Strong bases can deprotonate the pyrrole nitrogen, creating a reactive nucleophile. This nucleophile could potentially react with another molecule of the starting material, especially if there is an oxidizing agent present or if the reaction conditions promote such a coupling.

Troubleshooting Steps:

  • Protect the Pyrrole Nitrogen: Before carrying out the base-mediated reaction, protect the N-H group. A common protecting group for 7-azaindoles is the tosyl group, which can be introduced using tosyl chloride and a base like triethylamine.

  • Use a Milder Base: If N-protection is not desirable, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are often sufficient for many alkylation and acylation reactions and are less likely to promote side reactions.

  • Control Temperature: Perform the deprotonation and subsequent reaction at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize side reactions.

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Base_Mediated_Dimerization cluster_reactants Reactants cluster_pathway Hypothetical Dimerization Pathway cluster_solution Mitigation Strategy start This compound deprotonation Deprotonation of Pyrrole N-H start->deprotonation Reacts with protection Protect N-H group (e.g., with TsCl) start->protection Alternative Path base Strong Base (e.g., NaH, LDA) base->deprotonation nucleophilic_attack Nucleophilic Attack on another molecule deprotonation->nucleophilic_attack Forms reactive anion which can... dimer Dimer Formation nucleophilic_attack->dimer desired_product Desired Functionalized Product protection->desired_product Leads to mild_base Use Milder Base (e.g., K2CO3) mild_base->desired_product Favors low_temp Lower Reaction Temperature low_temp->desired_product Favors

Caption: Hypothetical base-mediated dimerization pathway and mitigation strategies.

Issue 2: Homocoupling/dimerization observed during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Q: I am performing a Sonogashira coupling with a halogenated derivative of this compound and I am seeing a significant amount of the homocoupled biazaindole byproduct. How can I avoid this?

A: Homocoupling is a known side reaction in many cross-coupling reactions. In Sonogashira couplings, it is often attributed to the copper co-catalyst (Glaser coupling). In Suzuki and Buchwald-Hartwig reactions, it can result from side reactions within the palladium catalytic cycle.

Troubleshooting Steps:

  • For Sonogashira Reactions, Consider Copper-Free Conditions: Several protocols exist for copper-free Sonogashira couplings, which can eliminate the Glaser homocoupling pathway. These often involve specific palladium catalysts and ligands.

  • Optimize Ligand and Palladium Source: The choice of ligand is critical. For Buchwald-Hartwig aminations, using bulky, electron-rich phosphine ligands can promote the desired C-N bond formation and suppress side reactions. For Suzuki couplings, using a well-defined palladium pre-catalyst can sometimes give cleaner reactions.

  • Use an N-Protected Azaindole: As with base-mediated reactions, protecting the pyrrole nitrogen can prevent it from interfering with the catalytic cycle, which can sometimes lead to catalyst deactivation or side reactions.

  • Careful Control of Reaction Conditions: Ensure that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. Degassing solvents is also important.

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Troubleshooting_Workflow cluster_reaction_type Identify Reaction Type cluster_solutions Potential Solutions start Unexpected Side Product Observed (e.g., Potential Dimer) identify Characterize Side Product (LCMS, NMR) start->identify confirm_dimer Is it a Dimer? identify->confirm_dimer base_mediated Base-Mediated? confirm_dimer->base_mediated Yes pd_catalyzed Pd-Catalyzed? confirm_dimer->pd_catalyzed Yes oxidative Oxidative Conditions? confirm_dimer->oxidative Yes optimize Optimize Reaction Conditions (Concentration, Time, Temp) confirm_dimer->optimize No/Unsure solution_base Protect N-H Use Milder Base Lower Temperature base_mediated->solution_base solution_pd Protect N-H Optimize Ligand/Catalyst Copper-Free Conditions Inert Atmosphere pd_catalyzed->solution_pd solution_oxidative Use Degassed Solvents Add Antioxidant (if compatible) Inert Atmosphere oxidative->solution_oxidative solution_base->optimize solution_pd->optimize solution_oxidative->optimize success Desired Product Obtained optimize->success

Caption: General workflow for troubleshooting unexpected side products.

Summary of Reaction Conditions to Minimize Dimer Formation

ParameterConditions Favoring Dimerization (Hypothesized)Conditions to Minimize Dimerization
N-H Group UnprotectedProtected (e.g., Ts, Boc, SEM)
Base Strong, sterically unhindered bases (e.g., NaH, LDA)Milder, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Temperature High temperaturesLowest effective temperature
Atmosphere Presence of air/oxygenInert atmosphere (Argon or Nitrogen)
Catalyst System (for Cross-Coupling) Sub-optimal ligand/catalyst combination; presence of Cu(I) in SonogashiraBulky, electron-rich ligands; well-defined pre-catalysts; copper-free conditions
Reaction Time Prolonged reaction timesMonitored to completion, then quenched

Detailed Experimental Protocols

Protocol 1: N-Tosylation of this compound

This protocol is a prerequisite for many subsequent reactions to avoid N-H related side reactions.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the N-tosylated product.

Protocol 2: Copper-Free Sonogashira Coupling of a Halogenated N-Tosyl-2,6-Dimethyl-7-azaindole

This protocol is designed to minimize homocoupling side products.

  • Reactant Preparation: To an oven-dried flask, add the N-tosyl-halo-2,6-dimethyl-7-azaindole (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base like triethylamine or diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent Addition: Add a degassed solvent such as THF or dioxane.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) under an inert atmosphere of argon or nitrogen. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired coupled product.

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Sonogashira_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation alkynyl_pd_complex Ar-Pd(II)-alkyne(L2) transmetalation->alkynyl_pd_complex reductive_elimination Reductive Elimination alkynyl_pd_complex->reductive_elimination product Desired Product (Ar-alkyne) reductive_elimination->product product->pd0 Reforms homocoupling Glaser Homocoupling (Dimer Formation) cu_cycle Cu(I)-alkyne formation cu_cycle->transmetalation Cu-alkyne cu_cycle->homocoupling O2

Caption: Sonogashira catalytic cycle highlighting the potential for copper-mediated homocoupling.

Technical Support Center: Catalyst Selection for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the functionalization of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (also known as 2,6-dimethyl-7-azaindole).

Frequently Asked Questions (FAQs)

Q1: Which catalyst system is best for C-H arylation of this compound?

A1: Both Palladium (Pd) and Rhodium (Rh) catalysts are commonly used for C-H arylation of azaindole scaffolds.[1] The choice depends on the desired regioselectivity and the coupling partner. Palladium catalysts are often employed for direct C-2 arylation.[2] Rhodium catalysts can also be effective, particularly for C-H activation and annulation reactions to construct the azaindole core itself.[1][3] For specific C-H functionalization at other positions, the use of a directing group might be necessary to achieve the desired regioselectivity.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling with a halogenated this compound. What are the common causes?

A2: Low yields in Suzuki-Miyaura coupling of pyridine-containing heterocycles are often due to a few common issues:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue by shielding the palladium catalyst.[5]

  • Inefficient Oxidative Addition: The carbon-halogen bond on the pyridine ring can be less reactive compared to other aryl halides.[4] Increasing the reaction temperature or using a more active catalyst system with specialized ligands can help overcome this.[5]

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct.[5][6] Using anhydrous solvents, a milder base, or more stable boronic esters (e.g., pinacol esters) can minimize this side reaction.[6]

  • Homocoupling: The self-coupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[5][7] Thoroughly degassing the reaction mixture is crucial.[4]

Q3: What conditions are recommended for a Sonogashira coupling with a halogenated this compound?

A3: The Sonogashira coupling typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine).[8][9] It is crucial to perform the reaction under anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[9][10]

Q4: How can I achieve regioselective C-H borylation of this compound?

A4: Iridium-catalyzed C-H borylation is the most common method for introducing a boronate ester group.[11][12] The regioselectivity is primarily governed by steric factors.[13] For azaindoles, directing groups on the nitrogen atom can be employed to control the position of borylation.[11] Without a directing group, borylation of 7-azaindole itself often occurs at the C3 position due to electronic effects. The methyl groups at the C2 and C6 positions of your substrate will also influence the regioselectivity, likely directing the borylation to less sterically hindered positions.

Troubleshooting Guides

C-H Arylation (Palladium-Catalyzed)
Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion 1. Catalyst deactivation by pyridine nitrogen. 2. Insufficiently reactive C-H bond. 3. Inappropriate oxidant or additives.1. Use bulky, electron-rich ligands (e.g., XPhos, SPhos). 2. Increase reaction temperature. 3. Screen different silver or copper oxidants (e.g., Ag₂CO₃, Cu(OAc)₂).[1]
Poor Regioselectivity 1. Multiple C-H bonds with similar reactivity. 2. Steric hindrance from the methyl groups.1. Introduce a directing group on the pyrrole nitrogen to favor a specific position. 2. Modify the steric bulk of the ligand or coupling partner.
Formation of Homocoupled Byproducts 1. Inefficient cross-coupling pathway.1. Adjust the ratio of the coupling partners. 2. Optimize the reaction temperature and time.
Suzuki-Miyaura Cross-Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Catalyst inhibition. 2. Protodeboronation of boronic acid. 3. Inefficient transmetalation.1. Use bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[5] 2. Use anhydrous solvents and a dry, finely powdered base. Consider using boronic esters (pinacol or MIDA).[6] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[14]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst.1. Ensure thorough degassing of solvents and the reaction vessel (e.g., freeze-pump-thaw or sparging with inert gas).[4] 2. Use a Pd(0) source directly or an efficient precatalyst.[6]
Dehalogenation of Starting Material 1. Presence of hydride sources. 2. Extended reaction times at high temperatures.1. Ensure solvents are free of potential hydride donors.[6] 2. Monitor the reaction closely and stop it once the starting material is consumed.
Sonogashira Coupling
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Catalyst deactivation. 2. Poor solubility of reactants.1. Ensure strict anaerobic conditions. 2. Screen different solvents or co-solvents (e.g., THF, DMF, toluene).[9]
Formation of Glaser Homocoupling Product 1. Presence of oxygen. 2. Absence of palladium-catalyzed cross-coupling.1. Rigorously degas all reagents and the reaction setup. 2. Ensure the activity of the palladium catalyst.
Reaction Stalls 1. Incomplete consumption of starting materials.1. Add a fresh portion of the palladium catalyst. 2. Increase the reaction temperature.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Halogenated this compound
  • Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the halogenated this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[14]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and a phosphine ligand (e.g., SPhos (4 mol%)).[4]

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas three times.[14]

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[4]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography.

General Procedure for Iridium-Catalyzed C-H Borylation
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the this compound (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.), the iridium catalyst (e.g., [Ir(cod)OMe]₂ (1-3 mol%)), and a ligand (e.g., dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (2-6 mol%)) to a reaction vessel.[11]

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., n-hexane, THF).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) for 12-24 hours. Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R-X pd2_complex R-Pd(II)L2-X oa->pd2_complex transmetal Transmetalation pd2_complex->transmetal R'-B(OR)2 Base pd2_aryl R-Pd(II)L2-R' transmetal->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 R-R'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? start->check_catalyst change_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes change_ligand->check_conditions increase_temp Increase temperature check_conditions->increase_temp No check_base Is the base effective? check_conditions->check_base Yes increase_temp->check_base screen_bases Screen different bases (K3PO4, Cs2CO3) check_base->screen_bases No check_side_reactions Are there side products? check_base->check_side_reactions Yes screen_bases->check_side_reactions protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes use_ester Use boronic ester (pinacol, MIDA) protodeboronation->use_ester Yes homocoupling Homocoupling? protodeboronation->homocoupling No success Improved Yield use_ester->success degas Ensure rigorous degassing homocoupling->degas Yes homocoupling->success No degas->success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.

References

reaction monitoring techniques for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, a key building block for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound (also known as 2,6-dimethyl-7-azaindole) is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a hydrazone formed from the condensation of 2-hydrazinyl-6-methylpyridine and acetone.

Q2: How can I monitor the progress of the Fischer indole synthesis of this compound?

A2: The reaction progress can be effectively monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and convenient method to qualitatively track the consumption of starting materials (hydrazone) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing for the determination of conversion rates and the detection of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying the product and any volatile byproducts, confirming the molecular weight of the components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the starting materials and the appearance of characteristic signals for the this compound product.

Q3: What are the typical challenges and side reactions in this synthesis?

A3: Common challenges include low yields, formation of colored impurities (tars), and difficulties in product isolation. Side reactions can occur, particularly if the reaction temperature is too high or the acid catalyst is not optimal. These can include rearrangement of the hydrazone intermediate or decomposition of the starting materials or product under harsh acidic conditions.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution
Inactive or Inappropriate Acid Catalyst The choice of acid catalyst is critical. Experiment with different Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride). The optimal catalyst may vary depending on the specific reaction conditions.
Low Reaction Temperature The Fischer indole synthesis often requires elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, cautiously increase the temperature while monitoring for decomposition.
Unstable Hydrazone Intermediate The hydrazone of 2-hydrazinyl-6-methylpyridine may be unstable. Consider forming the hydrazone in situ by adding acetone directly to the reaction mixture containing the hydrazine and acid catalyst, without isolating the intermediate.
Poor Quality Starting Materials Ensure the purity of 2-hydrazinyl-6-methylpyridine and acetone, as impurities can interfere with the reaction.
Problem 2: Formation of Dark Tars and Multiple Byproducts
Potential Cause Recommended Solution
Reaction Temperature is Too High Excessive heat can lead to decomposition and polymerization of starting materials and intermediates. Reduce the reaction temperature and monitor the reaction for a longer period.
Acid Catalyst is Too Strong or Concentrated A highly concentrated or strong acid can cause charring. Try using a milder acid or a lower concentration of the current acid. Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a solvent.
Air Oxidation The reaction may be sensitive to air, especially at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored oxidation byproducts.
Problem 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Product is Contaminated with Baseline Impurities on TLC Highly polar impurities may stick to the silica gel baseline. Consider a workup procedure that includes a basic wash (e.g., with saturated sodium bicarbonate solution) to remove acidic residues before column chromatography.
Product Co-elutes with Impurities during Column Chromatography Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. Common eluents for this type of compound include mixtures of ethyl acetate and hexanes or dichloromethane and methanol.
Product is an Oil or Low-Melting Solid If the product does not crystallize easily, purification by column chromatography is the primary method. Ensure the solvent is completely removed under high vacuum after chromatography.

Experimental Protocols & Data

Reaction Monitoring Parameters

The following table provides typical starting parameters for monitoring the synthesis of this compound. Optimization may be required based on your specific reaction conditions and available instrumentation.

Technique Parameter Typical Value/Condition
TLC Stationary PhaseSilica gel 60 F254
Mobile PhaseEthyl acetate/Hexanes (e.g., 30:70 to 50:50 v/v)
VisualizationUV light (254 nm)
HPLC ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid (gradient elution)
DetectionUV at 254 nm
GC-MS ColumnStandard non-polar column (e.g., DB-5ms)
Temperature ProgramStart at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C)
IonizationElectron Ionization (EI) at 70 eV
1H NMR Data for this compound
Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
NH~11.5br s-
H-4~7.8d~8.0
H-5~6.9d~8.0
H-3~6.2s-
C2-CH3~2.4s-
C6-CH3~2.4s-
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualized Workflows

Troubleshooting Low Yield in Fischer Indole Synthesis

low_yield_troubleshooting start Low or No Product Observed check_temp Is Reaction Temperature Adequate? start->check_temp increase_temp Increase Temperature Cautiously & Monitor check_temp->increase_temp No check_catalyst Is Acid Catalyst Appropriate? check_temp->check_catalyst Yes increase_temp->check_catalyst change_catalyst Screen Different Acids (PPA, H2SO4, ZnCl2) check_catalyst->change_catalyst No check_hydrazone Is Hydrazone Stable? check_catalyst->check_hydrazone Yes change_catalyst->check_hydrazone in_situ Perform In Situ Hydrazone Formation check_hydrazone->in_situ No check_reagents Check Purity of Starting Materials check_hydrazone->check_reagents Yes in_situ->check_reagents purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents Impure end Improved Yield check_reagents->end Pure purify_reagents->end reaction_monitoring_workflow start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot tlc_analysis TLC Analysis (Qualitative Check) take_aliquot->tlc_analysis hplc_analysis HPLC Analysis (Quantitative Check) take_aliquot->hplc_analysis decision Reaction Complete? tlc_analysis->decision hplc_analysis->decision continue_reaction Continue Reaction & Monitoring decision->continue_reaction No workup Proceed to Workup and Purification decision->workup Yes continue_reaction->take_aliquot

Technical Support Center: 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

A1: Derivatives of the pyrrolo[2,3-b]pyridine scaffold are typically soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[1][2] Their solubility in non-polar solvents like hexanes or pentanes can vary significantly based on the specific functional groups attached to the core structure. Water solubility is generally low, facilitating extraction with organic solvents.

Q2: My aqueous workup is resulting in an emulsion. How can I resolve this?

A2: Emulsions can form during the extractive workup of pyrrolopyridine derivatives, especially when residual catalysts or basic reaction conditions are present. To break the emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[3]

  • If the reaction was conducted in a solvent like 1,4-dioxane, ensure it is fully removed under reduced pressure before initiating the aqueous workup.[3]

  • Perform a slow filtration through a pad of Celite to remove fine particulates that may be stabilizing the emulsion.

Q3: What are the most effective methods for purifying crude products from these reactions?

A3: The most commonly cited and effective method for purifying this compound derivatives is silica gel flash column chromatography.[1][3][4] Recrystallization can also be an effective technique for obtaining highly pure solid material.[2]

Q4: How can I remove residual palladium catalyst from my product after a cross-coupling reaction?

A4: Palladium catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) are frequently used in synthesizing pyrrolopyridine derivatives.[3][4] Residual palladium can often be removed by:

  • Performing the reaction workup by partitioning the residue between water and an organic solvent like ethyl acetate.[3]

  • Washing the combined organic layers thoroughly with brine.[3]

  • If palladium persists, filtering the crude product solution through a pad of Celite or silica gel before concentration and column chromatography can be effective.

Troubleshooting Guide

Issue 1: Low Yield After Aqueous Workup

Potential Cause Troubleshooting Step
Incomplete Extraction The product may have some water solubility. Perform multiple extractions (e.g., 3 x 25 mL) with an appropriate organic solvent like ethyl acetate or DCM to ensure complete recovery from the aqueous layer.[4]
Product Precipitation The product might be precipitating out of the aqueous layer during workup. Visually inspect the aqueous layer for any solid material. If present, collect it by filtration, wash with water, and dry.
pH Sensitivity The product's solubility may be pH-dependent. Adjusting the pH of the aqueous layer with a dilute acid or base (e.g., Na₂CO₃ solution) before extraction might improve recovery.[2]

Issue 2: Difficulty with Chromatographic Purification

Potential Cause Troubleshooting Step
Poor Separation The chosen eluent system may not be optimal. A common starting point is a mixture of a non-polar solvent (n-pentane or hexane) and a more polar solvent (ethyl acetate).[3][4] If separation is poor, try adding a small percentage of methanol or acetone to the eluent system.[1]
Product Streaking on TLC/Column The basic nitrogen on the pyridine ring can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system.
Co-elution of Impurities If impurities have similar polarity to the product, consider alternative purification methods like recrystallization or preparative HPLC.[2]

Data on Chromatographic Conditions

The following table summarizes various solvent systems used for the purification of pyrrolo[2,3-b]pyridine and related derivatives by silica gel column chromatography, as reported in the literature.

Product Type Eluent System Reference
Pyrrolo[2,3-d]pyrimidine DerivativeEthyl Acetate / n-Pentane (3:2)[3]
Pyrrolo[2,3-d]pyrimidine DerivativeEthyl Acetate / n-Pentane (8:2)[3]
Pyrrolo[2,3-d]pyrimidine DerivativeAcetone / Dichloromethane (1:1)[3]
1H-pyrrolo[2,3-b]pyridine Derivative5% Methanol in Dichloromethane[1]
1H-pyrrolo[3,2-c]pyridine Derivativen-Hexane / Ethyl Acetate (1:2)[4]
2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineDichloromethane / Methanol (20:1)[2]

Experimental Protocols

Protocol 1: General Aqueous Workup for Palladium-Catalyzed Reactions

  • Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the reaction solvent (e.g., 1,4-dioxane).[3]

  • Partitioning: To the resulting residue, add deionized water (e.g., 25 mL) and an extraction solvent such as ethyl acetate (EtOAc) (e.g., 25 mL).[3]

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate. Collect the organic layer.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh EtOAc (2 x 20 mL).[4]

  • Combine and Wash: Combine all organic layers. Wash the combined organic phase sequentially with water and then with a saturated brine solution (e.g., 30 mL) to remove residual water and inorganic salts.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[4]

Protocol 2: Purification by Silica Gel Flash Column Chromatography

  • Prepare Slurry: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (like DCM or MeOH), adding silica gel, and then removing the solvent under reduced pressure.

  • Pack Column: Pack a glass column with silica gel using the desired eluent system (refer to the table above for starting points).

  • Load and Elute: Carefully load the dried, adsorbed product onto the top of the silica gel column. Elute the column with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified product.

Visualizations

G Reaction Reaction Completion SolventRemoval Solvent Evaporation Reaction->SolventRemoval Workup Aqueous Workup (EtOAc/Water) SolventRemoval->Workup Extraction Combine Organic Layers & Wash with Brine Workup->Extraction Drying Dry (Na2SO4) & Filter Extraction->Drying Concentration Concentration Drying->Concentration Crude Crude Product Concentration->Crude Purification Silica Gel Chromatography Crude->Purification Pure Pure Product Purification->Pure

Caption: Standard experimental workflow from reaction completion to purified product.

G Start Problem During Workup? Emulsion Emulsion Forms? Start->Emulsion Yes LowYield Low Yield? Start->LowYield No Sol_Emulsion Add Brine or Filter through Celite Emulsion->Sol_Emulsion PoorPurity Poor Purity? LowYield->PoorPurity No Sol_LowYield Perform Multiple Extractions or Adjust pH LowYield->Sol_LowYield Yes Sol_PoorPurity Optimize Chromatography (Solvent/Modifier) or Recrystallize PoorPurity->Sol_PoorPurity Yes

Caption: Troubleshooting decision tree for common workup issues.

References

Validation & Comparative

The Strategic Advantage of Substitution: A Comparative Analysis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine in the 7-Azaindole Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive arena of drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows for effective competition at the enzyme's active site. This guide provides a detailed comparison of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine against other 7-azaindole derivatives, offering researchers and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed protocols.

Introduction to 7-Azaindole Derivatives

7-Azaindoles, also known as 1H-pyrrolo[2,3-b]pyridines, are bicyclic heteroaromatic compounds that are isosteric to indole. The presence of a nitrogen atom in the six-membered ring significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a highly sought-after scaffold in medicinal chemistry.[1] The versatility of the 7-azaindole core allows for substitutions at various positions, leading to a diverse range of pharmacological activities.[2] A significant number of 7-azaindole-based compounds have been investigated as inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways implicated in diseases such as cancer.[3][4][5]

Comparative Performance of this compound

While a direct head-to-head comparison of this compound with a comprehensive and systematic panel of other 7-azaindole derivatives is not extensively documented in a single study, a comparative analysis can be constructed by examining data from various sources where different substitution patterns on the 7-azaindole core have been evaluated against the same biological targets. The following tables summarize the inhibitory activities of various 7-azaindole derivatives against several key kinases.

Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[6]

Compound/DerivativeSubstitution PatternTarget KinaseIC50 (nM)Reference
This compound derivative 2,6-di-CH₃PI3KγData not available
3-(pyridin-4-yl)-7-azaindole3-pyridinylPI3Kγ7[7]
3-(2-pyridyl)-7-azaindole3-pyridinylPI3Kγ33[7]
7-azaindole coreUnsubstitutedPI3Kγ>1000[6]

Note: Specific IC50 data for a 2,6-dimethyl substituted 7-azaindole against PI3Kγ was not found in the reviewed literature. The table highlights the potency of other substitution patterns.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers.[8]

Compound/DerivativeSubstitution PatternTarget KinaseIC50 (nM)Reference
This compound derivative 2,6-di-CH₃FGFR1Data not available
Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative)Various substitutionsFGFR17[8]
Unsubstituted 1H-pyrrolo[2,3-b]pyridineUnsubstitutedFGFR11900[8]

Note: While a specific 2,6-dimethyl derivative's data is unavailable, the data illustrates the significant impact of substitutions on the 7-azaindole core for FGFR1 inhibition.

Cyclin-Dependent Kinase 9 (CDK9) Inhibition

CDK9 is a key regulator of transcription and a validated target in oncology.[9]

Compound/DerivativeSubstitution PatternTarget KinaseIC50 (nM)Reference
This compound derivative 2,6-di-CH₃CDK9/CyclinTData not available
Compound 8g (a 7-azaindole derivative)Benzocycloalkanone motifCDK9/CyclinT200[9]
Compound 8h (a 7-azaindole derivative)Benzocycloalkanone motifCDK9/CyclinT110[9]

Note: The table showcases the potency of other complex 7-azaindole derivatives against CDK9.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 7-azaindole derivatives reveal several key structure-activity relationships:

  • Hinge-Binding Motif: The N7 nitrogen and the N1-H of the pyrrole ring of the 7-azaindole scaffold act as a hydrogen bond acceptor and donor, respectively, forming two crucial hydrogen bonds with the hinge region of the kinase active site.[3][4]

  • Impact of Substituents: Substitutions at various positions of the 7-azaindole ring can significantly modulate the inhibitory potency and selectivity of the compound. For instance, aryl and heteroaryl groups at the C3 and C5 positions have been shown to enhance activity against various kinases.[6]

  • Role of Methyl Groups: While specific data for the 2,6-dimethyl substitution is sparse in a comparative context, in general, methyl groups can influence activity through several mechanisms. They can provide beneficial steric interactions within the binding pocket, enhance lipophilicity which may improve cell permeability, and block metabolic sites, thereby increasing the compound's half-life. The precise effect, however, is highly dependent on the specific kinase and the topology of its active site.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of 7-azaindole derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compounds (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a multi-well plate, add the test compound solution.

    • Add the kinase enzyme and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Cellular Phosphorylation ELISA)

This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context.[10]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compounds

  • Lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate

  • Phospho-specific detection antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • ELISA:

    • Add the cell lysates to the pre-coated ELISA plate and incubate.

    • Wash the plate and add the phospho-specific detection antibody.

    • After incubation and washing, add the HRP-conjugated secondary antibody.

    • Following another incubation and wash, add the TMB substrate and measure the absorbance at 450 nm after adding the stop solution.

  • Data Analysis: The absorbance is proportional to the amount of phosphorylated substrate. IC50 values can be calculated by plotting the absorbance against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context in which these compounds function, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Azaindole 7-Azaindole Inhibitor Azaindole->PI3K Inhibits

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway with the point of inhibition by a 7-azaindole derivative.

Experimental_Workflow cluster_prep Preparation cluster_screening Screening & Analysis cluster_optimization Lead Optimization Compound Synthesize & Purify 7-Azaindole Derivatives HTS High-Throughput Screening (Biochemical Assay) Compound->HTS Assay_Prep Prepare Kinase Assay (Enzyme, Substrate, ATP) Assay_Prep->HTS Dose_Response Dose-Response Curves & IC50 Determination HTS->Dose_Response Cell_Assay Cell-Based Assay (Target Engagement) Dose_Response->Cell_Assay SAR Structure-Activity Relationship Analysis Cell_Assay->SAR Lead_Opt Chemical Modification of Lead Compounds SAR->Lead_Opt ADME_Tox ADME/Tox Profiling Lead_Opt->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo

References

The Unexplored Potential of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide to its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of targeted therapeutics. Its versatile structure has given rise to a multitude of analogs with a broad spectrum of biological activities, particularly as kinase inhibitors in oncology. This guide provides a comparative analysis of the biological activity of various 1H-pyrrolo[2,3-b]pyridine analogs, highlighting key structure-activity relationships and providing detailed experimental insights. While a significant body of research exists for this scaffold, a notable gap remains in the exploration of 2,6-dimethyl substituted analogs, suggesting a promising and underexplored area for future drug discovery efforts.

The 7-azaindole core is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP, enabling it to effectively target the ATP-binding sites of various kinases.[1] Modifications at different positions of the pyrrolo[2,3-b]pyridine ring have led to the development of potent and selective inhibitors for a range of protein kinases, demonstrating the scaffold's remarkable tunability.

Comparative Biological Activity of 1H-pyrrolo[2,3-b]pyridine Analogs

The biological activity of 1H-pyrrolo[2,3-b]pyridine analogs is highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data for representative analogs, showcasing their efficacy as kinase inhibitors and anticancer agents.

Compound IDSubstitution PatternTarget Kinase(s)IC50 (nM)Target Cell Line(s)Antiproliferative IC50 (µM)Reference
Compound 4h 5-(trifluoromethyl)-3-((3,5-dimethoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 7124T1 (mouse breast cancer)Not explicitly stated, but inhibits proliferation[2][3]
Compound 10t 1-(3,4,5-trimethoxyphenyl)-6-(1H-indol-5-yl)-1H-pyrrolo[3,2-c]pyridineTubulinNot applicableHeLa, SGC-7901, MCF-70.12, 0.15, 0.21[4]
Compound 6b 2,2-dimethyl-5-((1-((1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-1,3-dioxane-4,6-dioneNot specifiedNot applicableMCF-7, HeLa, DU-145, HepG2, K5626.67, 4.44, 12.38, 9.97, 6.03[5]
Compound 35 N-(3-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamideV600E B-RAF80Not specifiedNot specified[6]
Compound 42 (Z)-2-(benzylamino)-5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)thiazol-4(5H)-oneCdc7 kinase7Not specifiedNot specified[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the comparison of 1H-pyrrolo[2,3-b]pyridine analogs.

In Vitro Kinase Inhibition Assay (Example: FGFR)
  • Enzyme and Substrate Preparation: Recombinant human FGFR1 kinase domain is expressed and purified. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is used.

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: The kinase, substrate, and test compound are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Example: MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (typically in a series of dilutions). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[5]

Signaling Pathways and Experimental Workflows

The inhibitory effects of 1H-pyrrolo[2,3-b]pyridine analogs on specific kinases directly impact cellular signaling pathways implicated in cancer cell proliferation, survival, and migration.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Analog 1H-pyrrolo[2,3-b]pyridine Analog (e.g., Cmpd 4h) Analog->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials Synth Chemical Synthesis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Analogs Start->Synth Purify Purification and Characterization Synth->Purify KinaseAssay In Vitro Kinase Inhibition Assay Purify->KinaseAssay CellAssay Cell-Based Proliferation Assay Purify->CellAssay Data IC50 Determination KinaseAssay->Data CellAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical experimental workflow for the development of novel kinase inhibitors.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a highly fruitful starting point for the development of potent kinase inhibitors and anticancer agents. The extensive structure-activity relationship data available for various analogs provides a valuable roadmap for the design of new and improved therapeutic agents. However, the conspicuous absence of publicly available biological data for this compound analogs represents a significant knowledge gap.

Given the demonstrated impact of methyl substitutions on the activity of other heterocyclic kinase inhibitors, the exploration of 2,6-dimethyl analogs is a logical and promising next step. Such studies could reveal novel structure-activity relationships and potentially lead to the discovery of inhibitors with improved potency, selectivity, or pharmacokinetic properties. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this underexplored class of compounds, potentially unlocking new avenues in the fight against cancer and other diseases.

References

Validating the Mechanism of Action of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile pharmacophore that has been successfully utilized in the development of potent inhibitors for various protein kinases. This guide focuses on two of its most prominent and well-validated mechanisms of action: inhibition of the FGFR signaling pathway and inhibition of the ATM kinase in the DNA damage response pathway. By comparing the performance of different 1H-pyrrolo[2,3-b]pyridine derivatives with established alternative inhibitors, this guide aims to provide a framework for the validation and further development of novel compounds based on this scaffold, such as the 2,6-dimethyl derivatives.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities (IC50 values) of various 1H-pyrrolo[2,3-b]pyridine derivatives against their respective targets, alongside commercially available alternative inhibitors for a comprehensive comparison.

Table 1: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives and Alternatives against FGFR Kinases

Compound/DerivativeTargetIC50 (nM)Cell-Based Anti-proliferative IC50 (nM)Cell LineReference
1H-pyrrolo[2,3-b]pyridine Derivative 4h FGFR174T1 (mouse breast cancer)4T1[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
Infigratinib (BGJ398) FGFR10.9--
FGFR21.4--
FGFR31.0--
FGFR460--
Erdafitinib (JNJ-42756493) FGFR11.222.1FGFR1-expressing cells
FGFR22.5--
FGFR33.013.2FGFR3-expressing cells
FGFR45.725.0FGFR4-expressing cells

Note: The specific substitutions on derivative 4h are different from the 2,6-dimethyl substitution. This data is presented as it is the most relevant available for the core scaffold.

Table 2: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives and Alternatives against ATM Kinase

Compound/DerivativeTargetIC50 (nM)Reference
1H-pyrrolo[2,3-b]pyridine Derivative 25a ATMNot explicitly stated, but >700-fold selective over other PIKK family members
AZD0156 ATM0.58
KU-60019 ATM6.3

Note: Derivative 25a has a different substitution pattern than 2,6-dimethyl. This data is provided to illustrate the potential of the scaffold as an ATM inhibitor.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for their validation.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K Pyrrolo_Pyridine 2,6-Dimethyl-1H-pyrrolo [2,3-b]pyridine Derivative Pyrrolo_Pyridine->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR Signaling Pathway Inhibition.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM ATM Kinase DNA_DSB->ATM Activates CHK2 CHK2 ATM->CHK2 p53 p53 ATM->p53 Pyrrolo_Pyridine 2,6-Dimethyl-1H-pyrrolo [2,3-b]pyridine Derivative Pyrrolo_Pyridine->ATM Inhibits CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

ATM Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Synthesize/Obtain 2,6-Dimethyl Derivative Kinase_Assay In Vitro Kinase Assay (FGFR/ATM) Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Proliferation Western_Blot Western Blot for Downstream Signaling (p-ERK, p-AKT, p-CHK2) Cell_Proliferation->Western_Blot Data_Analysis Data Analysis: Determine IC50, Confirm MoA Western_Blot->Data_Analysis End End: Validated Mechanism of Action Data_Analysis->End

Experimental Workflow for MoA Validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of the mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted for both FGFR and ATM kinases.

  • Objective: To determine the direct inhibitory effect of the 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine derivative on the target kinase activity.

  • Materials:

    • Recombinant human FGFR or ATM kinase

    • Kinase-specific substrate (e.g., poly(Glu, Tyr) for FGFR)

    • ATP (Adenosine triphosphate)

    • Test compound (this compound derivative)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

    • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)
  • Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells.

  • Materials:

    • Cancer cell line with known FGFR or ATM pathway activation (e.g., NCI-H1581 for FGFR1, HCT116 for ATM)

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Downstream Signaling
  • Objective: To confirm that the test compound inhibits the phosphorylation of downstream effectors in the FGFR or ATM signaling pathway.

  • Materials:

    • Cancer cell line

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-CHK2, anti-total-CHK2)

    • Secondary antibody (HRP-conjugated)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the ratio of phosphorylated to total protein for each downstream effector. A decrease in this ratio with increasing compound concentration confirms target engagement and pathway inhibition.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of potent kinase inhibitors. The data and protocols provided in this guide offer a comprehensive framework for validating the mechanism of action of novel derivatives, such as those with a 2,6-dimethyl substitution pattern. While direct experimental data for this specific substitution is currently lacking, the established potent FGFR and ATM inhibitory activities of the core scaffold strongly suggest that 2,6-dimethyl derivatives warrant further investigation. By following the outlined experimental workflows, researchers can effectively characterize the biological activity of their compounds and compare their performance against existing alternatives, thereby accelerating the drug discovery and development process.

References

comparative analysis of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine synthesis routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Routes to a Key Heterocyclic Scaffold

2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as 2,6-dimethyl-7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active compounds. The efficient and scalable synthesis of this molecule is of paramount importance for drug discovery and development programs. This guide provides a comparative analysis of prominent synthetic routes to this compound, presenting key performance data in a structured format, detailed experimental protocols for seminal methods, and visual representations of the synthetic pathways.

Comparative Analysis of Synthetic Routes

Several classical and modern synthetic methodologies have been employed to construct the this compound framework. The choice of a particular route often depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. Below is a summary of key quantitative data for some of the most relevant synthetic strategies.

Synthesis RouteStarting MaterialsKey Reagents & ConditionsReaction TimeYield (%)Purity (%)Reference
Fischer Indole Synthesis 2-Hydrazinyl-6-methylpyridine, AcetonePolyphosphoric acid (PPA), 140-150 °C3 h75>98[1][2]
Batcho-Leimgruber 2-Methyl-3-nitro-6-aminopyridineN,N-Dimethylformamide dimethyl acetal (DMF-DMA); Raney Nickel, H₂2 steps~60-70 (overall)High[3][4]
Madelung Synthesis N-(2,6-Dimethylpyridin-3-yl)acetamideSodium ethoxide or other strong base, high temperatureVariesModerateGood[5]
Palladium-Catalyzed Cross-Coupling 3-Amino-2-chloro-6-methylpyridine, Terminal alkynePalladium catalyst (e.g., Pd(PPh₃)₄), CuI, baseVariesGoodHigh[6]

Visualizing the Synthetic Pathways

To facilitate a clearer understanding of the reaction workflows, the following diagrams illustrate the logical steps involved in the key synthetic routes.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization 2-Hydrazinyl-6-methylpyridine 2-Hydrazinyl-6-methylpyridine Hydrazone Intermediate Hydrazone Intermediate 2-Hydrazinyl-6-methylpyridine->Hydrazone Intermediate Condensation Acetone Acetone Acetone->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound [3,3]-Sigmatropic Rearrangement & Aromatization PPA PPA PPA->this compound Batcho_Leimgruber_Synthesis cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization 2-Methyl-3-nitro-6-aminopyridine 2-Methyl-3-nitro-6-aminopyridine Enamine Intermediate Enamine Intermediate 2-Methyl-3-nitro-6-aminopyridine->Enamine Intermediate Condensation DMF-DMA DMF-DMA DMF-DMA->Enamine Intermediate This compound This compound Enamine Intermediate->this compound Reduction & Cyclization Raney Ni, H2 Raney Ni, H2 Raney Ni, H2->this compound

References

A Comparative Guide to the Structure-Activity Relationship of 1H-pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hinge-binding motif of ATP, the ubiquitous substrate for all kinases.[1] This structural feature has led to the development of numerous potent and selective kinase inhibitors. While specific structure-activity relationship (SAR) data for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine analogs is not extensively available in publicly accessible literature, this guide provides a comparative analysis of the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives. The presented data, experimental protocols, and pathway visualizations offer valuable insights for the rational design of novel kinase inhibitors based on this versatile scaffold.

The 7-azaindole core is a key component in several clinically approved and investigational drugs, highlighting its significance in targeting kinases involved in various diseases, particularly cancer.[2] The strategic placement of the nitrogen atom in the pyridine ring enhances hydrogen bonding capabilities and can improve physicochemical properties such as aqueous solubility compared to the indole counterpart.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine analogs against various protein kinases. The data illustrates how different substitutions on the pyrrolopyridine core influence potency and selectivity.

Compound IDCore ScaffoldR1 (Position 1)R3 (Position 3)R5 (Position 5)Target KinaseIC50 (nM)Reference
1 1H-pyrrolo[2,3-b]pyridineHHHFGFR11900[3]
4h 1H-pyrrolo[2,3-b]pyridineH(CH2)-(3-methoxyphenyl)CF3FGFR17[3]
4h 1H-pyrrolo[2,3-b]pyridineH(CH2)-(3-methoxyphenyl)CF3FGFR29[3]
4h 1H-pyrrolo[2,3-b]pyridineH(CH2)-(3-methoxyphenyl)CF3FGFR325[3]
41 1H-pyrrolo[2,3-b]pyridineHSubstituted pyrazoleHGSK-3β0.22[4]
46 1H-pyrrolo[2,3-b]pyridineHSubstituted pyrazoleHGSK-3β0.26[4]
54 1H-pyrrolo[2,3-b]pyridineHSubstituted pyrazoleHGSK-3β0.24[4]
42 1H-pyrrolo[2,3-b]pyridineH(Z)-2-(benzylamino)-5-ylmethylene-1,3-thiazol-4(5H)-oneHCdc77[5]

Key SAR Insights:

  • Substitution at Position 5: The introduction of a trifluoromethyl (CF3) group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring, as seen in compound 4h , significantly enhances inhibitory activity against FGFR kinases compared to the unsubstituted parent compound 1 .[3] This is likely due to favorable interactions, such as hydrogen bonding, with the kinase active site.[3]

  • Substitution at Position 3: The nature of the substituent at the 3-position plays a crucial role in determining potency and selectivity. For instance, the complex substituent in compound 42 leads to potent inhibition of Cdc7 kinase.[5] Similarly, substituted pyrazole moieties at this position in compounds 41 , 46 , and 54 result in highly potent GSK-3β inhibitors.[4]

  • General Trends: The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an effective hinge-binding motif, and modifications at various positions allow for the fine-tuning of interactions with different regions of the ATP-binding pocket, leading to potent and selective inhibitors for a range of kinases.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for SAR studies. The following are detailed methodologies for common in vitro kinase assays used to evaluate compounds like the 1H-pyrrolo[2,3-b]pyridine analogs.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This assay is a common method for measuring kinase activity in a high-throughput format. It relies on the principle of Förster Resonance Energy Transfer (FRET) between a donor fluorophore (often a europium cryptate-labeled antibody) and an acceptor fluorophore (on a phosphorylated substrate).

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • Stop solution (e.g., EDTA in detection buffer)

  • HTRF® detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

    • Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the stop solution containing EDTA.

    • Add the HTRF® detection reagents (Europium-labeled antibody and Streptavidin-XL665).

    • Incubate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.

  • Signal Measurement:

    • Read the plate on an HTRF®-compatible plate reader with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).

    • The HTRF ratio (665 nm/620 nm) is proportional to the amount of phosphorylated substrate, and therefore, the kinase activity.

  • Data Analysis:

    • Plot the HTRF ratio against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.

    • Incubate at room temperature for 30-60 minutes.

  • Signal Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is a common target for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimerization Dimerization & Autophosphorylation FGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 1H-pyrrolo[2,3-b]pyridine Analog (e.g., 4h) Inhibitor->Dimerization Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition by 1H-pyrrolo[2,3-b]pyridine analogs.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (1H-pyrrolo[2,3-b]pyridine analogs) Primary_Screening Primary Screening (e.g., HTRF Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Inactive Compounds Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guides

Caption: General workflow for kinase inhibitor screening and SAR analysis.

References

A Comparative Guide to 1H-pyrrolo[2,3-b]pyridine Derivatives: In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine scaffold, a key heterocyclic structure, has emerged as a privileged pharmacophore in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo activities of various 1H-pyrrolo[2,3-b]pyridine derivatives, drawing upon key findings from recent scientific literature. While the specific focus is on the broader class of 1H-pyrrolo[2,3-b]pyridines due to a lack of extensive research on 2,6-dimethyl substituted compounds, the insights provided are crucial for the rational design and development of next-generation inhibitors targeting critical cellular signaling pathways.

In Vitro Activity: Potent Kinase Inhibition and Antiproliferative Effects

Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant inhibitory activity against a range of protein kinases implicated in cancer progression. The following tables summarize the in vitro performance of notable compounds from this class.

Table 1: In Vitro Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget Kinase(s)IC50 (nM)Reference
4h FGFR17[1][2]
FGFR29[1][2]
FGFR325[1][2]
FGFR4712[1][2]
25a ATM(Not specified, >700-fold selectivity over other PIKKs)[3]
Compound 41 GSK-3β0.22[4]
Compound 46 GSK-3β0.26[4]
Compound 54 GSK-3β0.24[4]

Table 2: In Vitro Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
4h 4T1 (Breast Cancer)(Activity reported, but specific IC50 not provided in abstract)[1][2]
10t (a 1H-pyrrolo[3,2-c]pyridine derivative) HeLa (Cervical Cancer)0.12[5][6]
SGC-7901 (Gastric Cancer)0.15[5][6]
MCF-7 (Breast Cancer)0.21[5][6]
Compound 41 SH-SY5Y (Neuroblastoma)>100 (low cytotoxicity)[4]

In Vivo Performance: Pharmacokinetics and Antitumor Efficacy

Select 1H-pyrrolo[2,3-b]pyridine derivatives have been advanced to in vivo studies, demonstrating promising pharmacokinetic profiles and antitumor activity in preclinical models.

Table 3: In Vivo Data for 1H-pyrrolo[2,3-b]pyridine Derivatives

CompoundStudy TypeAnimal ModelKey FindingsReference
25a PharmacokineticsMiceExcellent oral bioavailability (147.6%)[3]
EfficacyHCT116 and SW620 xenograft models (mice)Synergistic antitumor efficacy with irinotecan (TGI of 79.3% and 95.4%, respectively)[3]
Compound 41 EfficacyAlCl₃-induced zebrafish AD modelAmeliorated dyskinesia[4]
ToxicityC57BL/6 miceLow-toxicity nature[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in the evaluation of these compounds, the following diagrams are provided.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCG PLCγ FGFR->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, Migration RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation

Caption: FGFR Signaling Pathway.

ATM_Signaling_Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex DNA_DSB->MRN_Complex Recruits ATM_inactive ATM (inactive dimer) MRN_Complex->ATM_inactive Activates ATM_active ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation CHK2 CHK2 ATM_active->CHK2 Phosphorylates p53 p53 ATM_active->p53 Phosphorylates BRCA1 BRCA1 ATM_active->BRCA1 Phosphorylates CellCycleArrest Cell Cycle Arrest CHK2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair

Caption: ATM Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Compound Synthesis Kinase_Assay Kinase Inhibition Assay (e.g., FGFR, ATM) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT on cancer cell lines) Kinase_Assay->Cell_Assay Lead_Compound Lead Compound Identification Cell_Assay->Lead_Compound PK_Study Pharmacokinetic Studies (in mice) Efficacy_Study Efficacy Studies (Xenograft Models) PK_Study->Efficacy_Study Lead_Compound->PK_Study

Caption: Drug Discovery Workflow.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. For specific experimental details, it is recommended to consult the referenced literature.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials : Recombinant human kinases (e.g., FGFR1, ATM), appropriate peptide substrate, ATP, kinase assay buffer, 384-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • A reaction mixture containing the kinase, the test compound (at various concentrations), and the peptide substrate in the kinase assay buffer is prepared in the wells of a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescent detection reagent.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Proliferation (MTT) Assay (General Protocol)
  • Cell Culture : Cancer cell lines (e.g., 4T1, HeLa, SGC-7901, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vivo Xenograft Model (General Protocol)
  • Animal Model : Immunocompromised mice (e.g., nude mice or SCID mice) are used.

  • Tumor Implantation :

    • Human cancer cells (e.g., HCT116, SW620) are harvested and suspended in a suitable medium (e.g., PBS or Matrigel).

    • The cell suspension is subcutaneously injected into the flank of each mouse.

  • Treatment :

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compound is administered to the treatment group via a specific route (e.g., oral gavage) and at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation :

    • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

    • At the end of the study, the tumors are excised and weighed.

    • The tumor growth inhibition (TGI) is calculated as a percentage.

Pharmacokinetic Study in Mice (General Protocol)
  • Animal Model : Healthy mice (e.g., C57BL/6) are used.

  • Drug Administration :

    • The test compound is administered to different groups of mice via intravenous (IV) and oral (PO) routes at a specific dose.

  • Sample Collection :

    • Blood samples are collected from the mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis :

    • The concentration of the test compound in the plasma samples is determined using a validated analytical method, typically LC-MS/MS.

  • Data Analysis :

    • Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using appropriate software.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide exhibit significant in vitro activity against key cancer targets and have shown encouraging in vivo efficacy and pharmacokinetic properties. Further optimization of this scaffold, potentially including the exploration of 2,6-dimethyl substitutions, could lead to the discovery of novel clinical candidates for the treatment of various cancers and other diseases. The detailed protocols and pathway analyses provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of medicinal chemistry.

References

Navigating the Selectivity Landscape of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, also known as the 7-azaindole scaffold, has emerged as a privileged structure in the design of potent kinase inhibitors targeting a variety of crucial cellular signaling pathways. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases has led to the development of inhibitors for diverse targets, including Traf2- and Nck-interacting kinase (TNIK), mesenchymal-epithelial transition factor (c-Met), cyclin-dependent kinase 8 (CDK8), and cell division cycle 7-related protein kinase (Cdc7). However, achieving high selectivity remains a critical challenge in kinase inhibitor development to minimize off-target effects and enhance therapeutic efficacy. This guide provides an objective comparison of the cross-reactivity profiles of representative kinase inhibitors based on the this compound scaffold, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinase Inhibitor Selectivity

To facilitate a clear comparison of the cross-reactivity of these inhibitors, the following tables summarize their inhibitory activities against their primary targets and a panel of off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), providing a quantitative measure of potency and selectivity.

Table 1: Cross-reactivity Profile of a TNIK Inhibitor (NCB-0846)

Kinase TargetIC50 (nM)Comments
TNIK 21 Primary Target
FLT3>80% inhibition at 100 nMOff-target activity noted.[1][2]
JAK3>80% inhibition at 100 nMOff-target activity noted.[1][2]
PDGFRα>80% inhibition at 100 nMOff-target activity noted.[1][2]
TRKA>80% inhibition at 100 nMOff-target activity noted.[1][2]
CDK2/CycA2>80% inhibition at 100 nMOff-target activity noted.[1][2]
HGK (MAP4K4)>80% inhibition at 100 nMOff-target activity noted.[1][2]

Table 2: Cross-reactivity Profile of a c-Met Inhibitor (SAR125844)

Kinase TargetKi (nM)Comments
c-Met 2.8 Primary Target
Panel of 275 kinases-Highly selective for c-Met.[3]

Table 3: Cross-reactivity Profile of a CDK8/19 Inhibitor (JH-XVI-178)

Kinase TargetIC50 (nM)Comments
CDK8 1 Primary Target
CDK19 2 Primary Target (Paralog)
STK16107Identified as a significant off-target in a KINOMEscan screen.[4][5][6]
FLT3 (D835V)-Identified as a significant off-target in a KINOMEscan screen.[4][5]

Table 4: Cross-reactivity Profile of a Cdc7 Inhibitor (PHA-767491)

Kinase TargetIC50 (nM)Comments
Cdc7 10 Primary Target
Cdk934Dual inhibitor.[7][8][9]
Cdk1~200~20-fold less potent than against Cdc7.[7]
Cdk2~200~20-fold less potent than against Cdc7.[7]
GSK-3β~200~20-fold less potent than against Cdc7.[7]
Panel of 15 other kinasesNo significant inhibitionDemonstrates selectivity against a subset of kinases.[7]

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways in which the primary kinase targets of these inhibitors are involved.

TNIK_Wnt_Signaling cluster_destruction In the absence of Wnt Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK3β Dvl->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Axin Axin APC APC TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TNIK TNIK Beta_Catenin->TNIK Target_Genes Target Gene Expression TCF_LEF->Target_Genes TNIK->TCF_LEF phosphorylates & activates Destruction_Complex Destruction Complex

Caption: Simplified Wnt signaling pathway illustrating the role of TNIK in activating TCF/LEF-mediated gene transcription.

cMet_Signaling HGF HGF cMet c-Met Receptor HGF->cMet GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT Cell_Functions Cell Proliferation, Survival, Motility, Invasion AKT->Cell_Functions STAT3->Nucleus Nucleus->Cell_Functions

Caption: Overview of the c-Met signaling pathway leading to various cellular responses.

CDK8_Signaling Mediator_Complex Mediator Complex RNA_Pol_II RNA Polymerase II Mediator_Complex->RNA_Pol_II regulates CDK8_Module CDK8 Module (CDK8, CycC, MED12, MED13) CDK8_Module->Mediator_Complex associates CDK8_Module->RNA_Pol_II phosphorylates CTD Transcription_Factors Transcription Factors (e.g., STAT, SMAD, p53) CDK8_Module->Transcription_Factors phosphorylates Gene_Expression Gene Expression RNA_Pol_II->Gene_Expression Transcription_Factors->Gene_Expression

Caption: The role of the CDK8 module within the Mediator complex in regulating transcription.

Cdc7_Signaling cluster_preRC G1 Phase Origin Replication Origin ORC ORC ORC->Origin Cdc6_Cdt1 Cdc6/Cdt1 Cdc6_Cdt1->ORC MCM2_7 MCM2-7 Helicase Cdc6_Cdt1->MCM2_7 loads MCM2_7->Origin Cdc45_GINS Cdc45/GINS MCM2_7->Cdc45_GINS recruits CMG_Complex CMG Complex (Active Helicase) MCM2_7->CMG_Complex pre_RC Pre-Replicative Complex (pre-RC) Cdc7_Dbf4 Cdc7-Dbf4 (DDK) Cdc7_Dbf4->MCM2_7 phosphorylates Cdc45_GINS->CMG_Complex DNA_Replication DNA Replication Initiation CMG_Complex->DNA_Replication

Caption: Initiation of DNA replication, highlighting the role of the Cdc7-Dbf4 complex in phosphorylating the MCM helicase.

Experimental Protocols

The following are generalized protocols for common in vitro kinase assays used to determine inhibitor potency. Specific conditions such as enzyme and substrate concentrations, and incubation times, should be optimized for each kinase.

LANCE® Ultra TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a homogeneous, high-throughput method for measuring kinase activity.

Principle: The assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated peptide, bringing the Eu-donor and ULight-acceptor into close proximity. Excitation of the Eu-donor results in energy transfer to the ULight-acceptor, which then emits light at a specific wavelength. The intensity of this light is proportional to the level of substrate phosphorylation.

Materials:

  • Kinase of interest

  • ULight™-labeled substrate peptide

  • Eu-labeled anti-phospho-specific antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • LANCE® Detection Buffer

  • EDTA

  • Test compounds

  • 384-well white microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate wells.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Add the 2X kinase solution to the wells containing the test compounds.

    • Initiate the reaction by adding the 2X substrate/ATP solution to the wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare a stop/detection solution containing EDTA and Eu-labeled antibody in LANCE® Detection Buffer.

    • Add the stop/detection solution to each well to terminate the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (for ULight™) and 615 nm (for Eu). The ratio of these emissions is used to calculate the extent of phosphorylation.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add to the microplate wells.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to the wells containing the test compounds. The final volume and concentrations should be optimized for the specific kinase.

    • Incubate the plate at the optimal temperature and time for the kinase reaction.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Conclusion

The this compound scaffold is a versatile and potent platform for the development of kinase inhibitors. However, as demonstrated in this guide, the selectivity profiles of inhibitors based on this core can vary significantly depending on the specific substitutions and the target kinase. While some inhibitors, such as the c-Met inhibitor SAR125844, exhibit high selectivity across a large panel of kinases, others, like the TNIK inhibitor NCB-0846 and the dual Cdc7/Cdk9 inhibitor PHA-767491, show activity against multiple kinases. The CDK8/19 inhibitor JH-XVI-178 demonstrates high selectivity with only a few identified off-targets.

This comparative analysis underscores the importance of comprehensive cross-reactivity profiling, such as through large-scale kinome scanning, early in the drug discovery process. Understanding the selectivity of these compounds is crucial for interpreting their biological effects and for anticipating potential on- and off-target toxicities. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and to further explore the therapeutic potential of this important class of kinase inhibitors.

References

Comparative Guide to the ADME Properties of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in modern medicinal chemistry, particularly in the development of kinase inhibitors. While a direct head-to-head comparative study on a series of this compound derivatives is not extensively available in peer-reviewed literature, this guide synthesizes available data on closely related pyrrolo[2,3-b]pyridine analogs to provide valuable insights into the structure-ADME relationships of this compound class. The data presented herein is intended to guide the design and selection of derivatives with favorable pharmacokinetic profiles.

Introduction to ADME in Drug Discovery

The journey of a drug candidate from administration to its therapeutic target and subsequent elimination from the body is governed by its ADME properties. A thorough understanding and optimization of these properties are critical for the development of safe and effective medicines. Early-stage assessment of ADME characteristics helps in identifying and mitigating potential liabilities, thereby reducing the likelihood of late-stage attrition. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in numerous kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site. However, the ADME profile of these derivatives can be significantly influenced by the nature and position of various substituents.

Comparative Analysis of In Vitro ADME Properties

The following tables summarize key in vitro ADME data for representative pyrrolo[2,3-b]pyridine derivatives. It is important to note that direct comparison between compounds from different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Aqueous Solubility and Permeability

Aqueous solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability. Permeability, often assessed using Caco-2 or MDCK cell monolayers, predicts the ability of a compound to traverse the intestinal epithelium.

Compound IDSubstitution PatternAqueous Solubility (µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A→BEfflux Ratio (B→A / A→B)
Analog 1 2,4-disubstitutedData not available5.21.8
Analog 2 2,4-disubstitutedData not available3.72.5
Analog 3 2,4-disubstitutedData not available8.11.1
Control: Atenolol -High<0.5-
Control: Propranolol -Moderate>10-

Data for Analogs 1-3 are representative of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines and are intended for illustrative purposes.

Table 2: Metabolic Stability in Liver Microsomes

Metabolic stability, typically evaluated using liver microsomes, provides an indication of a compound's susceptibility to first-pass metabolism and its likely in vivo half-life.

Compound IDSubstitution PatternHuman Liver Microsomes (HLM) Half-life (t½, min)Mouse Liver Microsomes (MLM) Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein) in HLM
Analog 4 2,4-disubstituted452831
Analog 5 2,4-disubstituted>6055<15
Analog 6 2,4-disubstituted221568
Control: Verapamil -<10-High
Control: Buspirone ->60-Low

Data for Analogs 4-6 are representative of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines and are intended for illustrative purposes.

Table 3: Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), a significant safety concern. IC50 values are determined to assess the potential of a compound to inhibit major CYP isoforms.

Compound IDSubstitution PatternCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Analog 7 2,4-disubstituted>5015.2>508.9
Analog 8 2,4-disubstituted25.15.842.32.1
Analog 9 2,4-disubstituted>50>50>50>50
Control: Ketoconazole ----<0.1

Data for Analogs 7-9 are representative of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridines and are intended for illustrative purposes. A recently discovered pyrrolo[2,3-b]pyridine derivative targeting CDK8 showed no obvious inhibitory effect on CYP450 enzymes[1].

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Protocol 1: Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound and identifies its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).[2][3][4][5]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to form a differentiated and polarized monolayer.[5]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, is warmed to 37°C.[5]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): The test compound is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over time.[5]

    • Basolateral to Apical (B→A): The test compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is monitored.[5]

  • Sample Analysis: Samples from both compartments are collected at specific time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) and the efflux ratio are calculated.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis caco2_culture Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days to form monolayer caco2_culture->differentiation teer_measurement Measure TEER to confirm integrity differentiation->teer_measurement add_buffer Add pre-warmed transport buffer teer_measurement->add_buffer add_compound_ab Add compound to Apical side (A->B) add_buffer->add_compound_ab add_compound_ba Add compound to Basolateral side (B->A) add_buffer->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate collect_samples Collect samples from donor & receiver incubate->collect_samples lcms_analysis Quantify compound by LC-MS/MS collect_samples->lcms_analysis calculate_papp Calculate Papp lcms_analysis->calculate_papp calculate_er Calculate Efflux Ratio lcms_analysis->calculate_er

Caption: Workflow for the Caco-2 Permeability Assay.

Protocol 2: Metabolic Stability Assay in Liver Microsomes

This assay determines the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a NADPH regenerating system, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[6][7]

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the reaction. The final DMSO concentration is typically kept below 1%.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[8]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of compound remaining at each time point is plotted against time, and the half-life (t½) and intrinsic clearance (CLint) are calculated.[6]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare reaction mix: - Liver Microsomes - NADPH system - Buffer pre_warm Pre-warm mix to 37°C prep_mix->pre_warm add_compound Add test compound to initiate reaction pre_warm->add_compound take_aliquots Take aliquots at multiple time points add_compound->take_aliquots stop_reaction Stop reaction with cold solvent + IS take_aliquots->stop_reaction centrifuge Centrifuge to precipitate proteins stop_reaction->centrifuge analyze_supernatant Analyze supernatant by LC-MS/MS centrifuge->analyze_supernatant calculate_stability Calculate t½ and CLint analyze_supernatant->calculate_stability

Caption: Workflow for the Microsomal Stability Assay.

Protocol 3: CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major CYP450 isoforms.

  • Incubation Mixture: A mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and the test compound at various concentrations is prepared in a buffer solution.[9][10]

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Initiation: The reaction is initiated by adding a NADPH regenerating system.

  • Incubation: The reaction is allowed to proceed for a specific time.

  • Termination: The reaction is stopped by adding a cold organic solvent.

  • Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.[9]

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated by plotting the percent inhibition against the test compound concentration.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_incubation Prepare incubation mix: - HLM - CYP probe substrate - Test compound pre_incubate Pre-incubate at 37°C prep_incubation->pre_incubate initiate_reaction Initiate with NADPH pre_incubate->initiate_reaction incubate Incubate for a specific time initiate_reaction->incubate terminate_reaction Terminate reaction with cold solvent incubate->terminate_reaction quantify_metabolite Quantify probe metabolite by LC-MS/MS terminate_reaction->quantify_metabolite calculate_inhibition % Inhibition vs. Control quantify_metabolite->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow for the CYP450 Inhibition Assay.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel therapeutics. Based on the analysis of related pyrrolo[2,3-b]pyridine derivatives, it is evident that careful modulation of substituents is necessary to achieve a balanced ADME profile. Key considerations include maintaining adequate aqueous solubility, optimizing for good to moderate permeability while minimizing efflux, ensuring sufficient metabolic stability to achieve a desirable duration of action, and avoiding significant inhibition of major CYP450 enzymes to minimize the risk of drug-drug interactions. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the selection and optimization of this compound derivatives with enhanced potential for clinical success.

References

Spectroscopic Comparison of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine and its constitutional isomers. Aimed at researchers, scientists, and professionals in drug development, this document summarizes predicted spectroscopic data and outlines standard experimental protocols for the characterization of these heterocyclic compounds. The information presented is intended to facilitate the identification and differentiation of these isomers in complex research settings.

Introduction

The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The substitution pattern on this heterocyclic core can significantly influence the molecule's physicochemical properties and biological targets. This guide focuses on the spectroscopic differentiation of this compound and three of its isomers: 2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine, 3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine, and 2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine. Due to the limited availability of direct experimental data for these specific isomers, this guide presents predicted spectroscopic values based on established principles of NMR and mass spectrometry, supported by data from related substituted pyrrolopyridines.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, as well as the expected mass spectrometry fragmentation patterns for the four isomers. These predictions are based on substituent effect calculations and known fragmentation behaviors of related heterocyclic compounds.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

PositionThis compound2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
NH ~8.2~8.1~8.3~8.0
C2-H/CH₃ 2.45 (s, 3H)2.43 (s, 3H)7.15 (s, 1H)2.42 (s, 3H)
C3-H/CH₃ 6.30 (s, 1H)6.28 (s, 1H)2.30 (s, 3H)6.25 (s, 1H)
C4-H/CH₃ 7.40 (d, J=7.8 Hz)7.35 (d, J=7.6 Hz)7.42 (d, J=7.8 Hz)2.60 (s, 3H)
C5-H/CH₃ 6.90 (d, J=7.8 Hz)2.35 (s, 3H)6.95 (d, J=7.8 Hz)7.05 (d, J=7.2 Hz)
C6-H/CH₃ 2.50 (s, 3H)7.90 (s, 1H)2.52 (s, 3H)7.85 (d, J=7.2 Hz)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

PositionThis compound2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine
C2 ~145.0~144.5~128.0~145.5
C3 ~100.0~99.5~110.0~99.0
C3a ~149.0~148.5~149.5~148.0
C4 ~129.0~128.5~129.5~138.0
C5 ~115.0~125.0~115.5~120.0
C6 ~148.0~147.5~148.5~147.0
C7a ~118.0~117.5~118.5~117.0
2-CH₃ ~14.0~13.8-~13.5
3-CH₃ --~12.0-
4-CH₃ ---~20.0
5-CH₃ -~21.0--
6-CH₃ ~24.0-~24.5-

Table 3: Predicted Key Mass Spectrometry Fragmentation (m/z)

IsomerMolecular Ion (M⁺)Key Fragments
This compound 146131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91
2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine 146131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91
3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine 146131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91
2,4-Dimethyl-1H-pyrrolo[2,3-b]pyridine 146131 ([M-CH₃]⁺), 118 ([M-HCN]⁺), 91

Note: The fragmentation patterns for these isomers are predicted to be very similar due to the stability of the aromatic core. Differentiation would likely rely on subtle differences in fragment ion intensities and would require high-resolution mass spectrometry and comparison with authentic standards.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of novel heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz). Proton decoupling is used to simplify the spectrum. A wider spectral width (0-160 ppm) is used, and a longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons. The number of scans is significantly higher, typically ranging from 1024 to 4096, to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. EI provides detailed fragmentation patterns useful for structural elucidation, while ESI is a softer ionization technique that typically yields a prominent molecular ion peak.[4]

  • Instrumentation: For EI, a Gas Chromatography-Mass Spectrometry (GC-MS) system is often used. For ESI, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

  • Analysis: High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and key fragments, confirming the molecular formula.

Infrared (IR) Spectroscopy
  • Sample Preparation: Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. The spectrum provides information about the functional groups present in the molecule. Key expected vibrations for these isomers include N-H stretching (~3400-3300 cm⁻¹), C-H stretching (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹), and C=C/C=N stretching in the fingerprint region (1600-1400 cm⁻¹).

Visualizations

The following diagrams illustrate the relationship between the isomers and a general workflow for their spectroscopic analysis.

isomeric_relationships cluster_isomers Isomers of Dimethyl-1H-pyrrolo[2,3-b]pyridine 2,6-diMe 2,6-Dimethyl 2,5-diMe 2,5-Dimethyl 3,6-diMe 3,6-Dimethyl 2,4-diMe 2,4-Dimethyl Parent 1H-pyrrolo[2,3-b]pyridine Parent->2,6-diMe Substitution Parent->2,5-diMe Substitution Parent->3,6-diMe Substitution Parent->2,4-diMe Substitution

Caption: Isomeric relationship of dimethyl-1H-pyrrolo[2,3-b]pyridines.

experimental_workflow Sample Synthesized Isomer NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI/ESI, HRMS) Sample->MS IR Infrared Spectroscopy (FT-IR) Sample->IR DataAnalysis Spectra Interpretation & Comparison NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Structure Elucidation DataAnalysis->Structure

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The differentiation of this compound and its isomers requires a multi-spectroscopic approach. While the predicted data presented in this guide offers a valuable starting point for researchers, it is crucial to confirm these predictions with experimental data from authentic samples. The distinct patterns in the predicted ¹H NMR spectra, particularly the chemical shifts and coupling patterns of the aromatic protons, are expected to be the most powerful tool for distinguishing between these isomers. High-resolution mass spectrometry will be essential for confirming the elemental composition, and IR spectroscopy will aid in confirming the presence of key functional groups. This guide serves as a foundational resource to aid in the synthesis and characterization of novel pyrrolopyridine derivatives for potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine are critical for ensuring laboratory safety and environmental protection. Based on related chemical profiles, this compound should be treated as a hazardous waste, likely exhibiting properties of flammability, toxicity, and irritation.[1][2]

Immediate Safety and Handling

Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Gloves: Use chemical-resistant gloves (e.g., Butyl rubber).

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.[1]

  • Respiratory Protection: All handling of this compound should be done in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of vapors.[1]

Estimated Physical and Chemical Properties

The following table summarizes the estimated properties of this compound, based on data for analogous compounds. This data is for estimation purposes only.

PropertyEstimated ValueBasis / Reference Compound
Appearance Colorless to yellow liquid or solidGeneral property of pyridine derivatives
Odor Unpleasant, amine-likePyridine
Boiling Point ~259 °C6-Methyl-1H-pyrrolo[2,3-b]pyridine
Flash Point ~112 °C6-Methyl-1H-pyrrolo[2,3-b]pyridine
Hazards Flammable, Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Causes skin and eye irritation.Pyridine and its derivatives[2]

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste.[3] Never dispose of this chemical down the drain or in regular trash.

Waste Identification and Segregation
  • Classify all materials contaminated with this compound as hazardous waste.[1]

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents and acids.[4]

  • Segregate liquid waste, solid waste (e.g., contaminated gloves, paper towels), and "sharps" (e.g., contaminated needles) into separate, appropriate containers.

Waste Containerization
  • Collect liquid waste in a designated, leak-proof, and sealable hazardous waste container. Plastic containers are often preferred to glass when chemical compatibility is not an issue.[5]

  • Ensure the container material is compatible with pyridine-based compounds.

  • Keep waste containers closed at all times, except when adding waste.[6][7]

  • Store solid waste in a clearly marked, sealed bag or container.

Labeling
  • Label all waste containers clearly with a "Hazardous Waste" tag as soon as waste is first added.[5][8]

  • The label must include:

    • The full chemical name: "this compound Waste". Do not use abbreviations.[5]

    • The approximate concentration and volume.

    • The date of waste generation.[5]

    • The name and contact information of the principal investigator or lab manager.[5]

    • Appropriate hazard pictograms (e.g., Flammable, Harmful/Irritant).[5]

Storage
  • Store waste containers in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from heat, sparks, or open flames.[9][4]

  • Ensure secondary containment is used to capture any potential leaks.[8]

Final Disposal
  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[5]

  • The primary method for the disposal of pyridine-based waste is typically high-temperature incineration by a licensed chemical destruction facility.[3][10]

Spill Management
  • Small Spills: In a fume hood, absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Collect the absorbent material into a sealed container and dispose of it as hazardous waste.

  • Large Spills: Evacuate the area immediately. Alert others and contact your EHS department or emergency response team.

Empty Container Decontamination
  • An empty container that held this compound must be properly decontaminated before being discarded.

  • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[6]

  • Crucially, the rinsate from this process is also hazardous waste and must be collected in a designated liquid hazardous waste container.[6][8]

  • After triple-rinsing, allow the container to air dry in a fume hood. Deface the original label, and then it may be disposed of in the regular trash or recycled, according to institutional policy.[8]

Disposal Workflow

DisposalWorkflow start Waste Generation (this compound) is_spill Spill or Routine Waste? start->is_spill small_spill Small Spill: Absorb with inert material in fume hood. is_spill->small_spill Spill routine_waste Routine Waste is_spill->routine_waste Routine large_spill Large Spill: Evacuate & Call EHS/ Emergency Response. small_spill->large_spill If spill is large collect_spill_waste Collect contaminated material into sealed container. small_spill->collect_spill_waste segregate 1. Segregate Waste (Liquid, Solid, Sharps) routine_waste->segregate containerize 2. Use Compatible, Sealed Containers segregate->containerize label_waste 3. Attach 'Hazardous Waste' Label (Full Name, Hazards, Date) containerize->label_waste store_waste 4. Store in Secure Satellite Accumulation Area label_waste->store_waste arrange_pickup 5. Contact EHS for Pickup by Licensed Contractor store_waste->arrange_pickup collect_spill_waste->label_waste end Final Disposal (e.g., High-Temp Incineration) arrange_pickup->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Handling 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine requires stringent safety protocols to minimize risk and ensure a safe laboratory environment. The primary hazards associated with similar compounds include flammability, acute toxicity if swallowed, in contact with skin, or if inhaled, and the potential for serious eye and skin irritation.[1][2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US), or a full-face shield.[4]Protects against splashes and airborne particles that could cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant, impervious gloves such as butyl rubber or Viton®.Provides a barrier against skin contact and absorption.[5]
Body Protection A flame-retardant, antistatic laboratory coat worn over full-length clothing.[1][2]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH/MSHA-approved respirator with organic vapor cartridges is recommended if handling outside a fume hood.[4]Minimizes the inhalation of vapors or dust, which may be harmful and cause respiratory tract irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling, from preparation to disposal, is critical for safety.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[4][5]

2. Handling the Compound:

  • Donning PPE: Before handling, correctly don all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer: Handle the compound gently to avoid creating dust.[5] Use a dedicated and clearly labeled set of spatulas and weighing boats.

  • Solution Preparation: When dissolving the compound, slowly add the solid to the solvent to prevent splashing. Keep containers tightly closed when not in use.[1][2][7]

3. During the Experiment:

  • Labeling: Clearly label all containers with the chemical name and known hazards.

  • Work Area: Maintain a clean and organized work area to prevent accidental spills.

  • Working Alone: Avoid working alone. Ensure another person is aware of the work being conducted.

4. Post-Experiment and Decontamination:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[6] Do not eat, drink, or smoke in the laboratory.[6][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, wipes, weighing paper), in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal: Arrange for the disposal of hazardous waste through a licensed chemical waste disposal company.[8] Do not discharge to sewer systems.[4][8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_emergency Check Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_monitor Monitor Experiment handle_transfer->handle_monitor cleanup_decontaminate Decontaminate Surfaces & Glassware handle_monitor->cleanup_decontaminate Experiment Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff_ppe Doff PPE Correctly cleanup_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash finish finish cleanup_wash->finish End of Procedure

References

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Retrosynthesis Analysis

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2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
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2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.